molecular formula C2H14Ni5O16 B8022873 Nickel carbonate hydroxide teteahydrate

Nickel carbonate hydroxide teteahydrate

Cat. No.: B8022873
M. Wt: 587.59 g/mol
InChI Key: KWOUKTWMXYFKIW-UHFFFAOYSA-D
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Description

Historical Context and Evolution of Research on Nickel-Based Hydroxides and Carbonates

Research into nickel-based compounds has a rich history, initially driven by their application in energy storage and corrosion science. royalsocietypublishing.orgnih.gov The study of nickel hydroxides as electrode materials for batteries began as early as the first half of the 20th century. royalsocietypublishing.orgnih.gov A pivotal moment in the evolution of this research was the work of Bode and his colleagues in the 1960s. royalsocietypublishing.orgnih.gov They proposed a foundational scheme, now known as the Bode diagram, that described the electrochemical transitions between two key polymorphs of nickel hydroxide (B78521), α-Ni(OH)₂ and β-Ni(OH)₂, and their oxidized counterparts, γ-NiOOH and β-NiOOH. royalsocietypublishing.orgresearchgate.netucsd.edu This model was crucial for understanding the charge-discharge mechanisms in nickel-based alkaline batteries, such as Nickel-Cadmium (NiCd) and later Nickel-Metal Hydride (NiMH) batteries. nih.govwikipedia.orgwikipedia.org

The research landscape expanded from simple hydroxides to include more complex structures like basic nickel carbonates. Initially, these compounds were of industrial interest primarily as precursors for producing nickel metal and nickel(II) oxide (NiO) for catalytic applications. researchgate.netuq.edu.auresearchgate.net The thermal decomposition of basic nickel carbonate to yield NiO was a key industrial process. researchgate.net In nature, a form of nickel carbonate hydroxyhydrate is found as the mineral zaratite. chemicalbook.comrruff.info Over time, with the advent of advanced characterization techniques and a growing interest in nanomaterials, researchers began to appreciate the intrinsic properties of basic nickel carbonates themselves, rather than viewing them solely as intermediates. nih.gov This shift led to the exploration of their direct use in a variety of advanced applications, moving them from a historical footnote to a subject of contemporary research.

Significance of Nickel Carbonate Hydroxide Tetrahydrate in Current Research Paradigms

In the current materials science landscape, nickel carbonate hydroxide tetrahydrate is significant due to its promising role in energy storage and environmental applications. Its utility stems from favorable electrochemical properties and the ability to synthesize it into hierarchical nanostructures with high surface areas. nih.govcolab.ws

Key areas of current research include:

Supercapacitors and Supercapatteries: The compound is extensively investigated as an electrode material for high-performance supercapacitors. colab.wsrsc.org Its layered structure is believed to facilitate the access of electrolyte ions, which is crucial for high capacitance. mdpi.com When grown directly on conductive substrates like nickel foam, 3D nanosheet arrays of materials like nickel iron carbonate hydroxide exhibit excellent electrochemical performance. researchgate.net Specific capacitance values for nickel carbonate hydroxide hydrate (B1144303) have been reported as high as 1746.17 Fg⁻¹, with a corresponding energy density of 56.48 Wh kg⁻¹. colab.ws The development of bimetallic systems, such as nickel-cobalt (B8461503) carbonate hydroxides, has been shown to further enhance performance by leveraging synergistic effects between the metals. acs.orgrsc.org These materials are emerging as potential candidates for efficient energy storage systems. rsc.orgrsc.org

Photocatalysis: Hierarchical and mesoporous structures of nickel carbonate hydroxide have demonstrated potential as photocatalysts for water splitting to produce hydrogen. nih.govrsc.orgrsc.org In one study, a hierarchical nanostructure of Ni₂(CO₃)(OH)₂·4H₂O, synthesized via a one-step hydrothermal method, was used for photocatalytic hydrogen evolution for the first time, achieving a hydrogen evolution rate of approximately 10 μmol g⁻¹ h⁻¹. nih.govrsc.orgrsc.org These materials are considered promising for photocatalysis due to their advantageous features like enhanced light harvesting and high surface-to-volume ratios. nih.gov The hydrophilic nature of the carbonate groups can also enhance the wettability of the electrode surface, which is beneficial for electrochemical applications. nih.gov

The significance of this compound is amplified by its eco-friendly nature and the potential for scalable synthesis through methods like hydrothermal and co-precipitation routes. nih.govacs.orgrsc.org

Interactive Data Tables

Table 1: Reported Nomenclature and Chemical Formulae for Basic Nickel Carbonate.

Common NameChemical FormulaCAS Number
Nickel(II) carbonate basic tetrahydrateNiCO₃·2Ni(OH)₂·4H₂O12607-70-4
Nickel carbonate hydroxide hydrateNi₂(CO₃)(OH)₂·4H₂O12244-51-8
Nickel(II) carbonate hydroxide tetrahydrate2NiCO₃·3Ni(OH)₂·4H₂O12244-51-8

This table illustrates the common variations in naming and formulae found in scientific literature, reflecting the compound's structural complexity. himedialabs.comrsc.orgamericanelements.com

Table 2: General Physicochemical Properties.

PropertyValue/Description
AppearanceLight green powder or crystals. himedialabs.comchemicalbook.com
SolubilityInsoluble in water; soluble in dilute acids and ammonia (B1221849). chemicalbook.commedchemexpress.com
Density~2.6 g/cm³ (for zaratite). chemicalbook.com
Thermal BehaviorDecomposes on heating. chemicalbook.com

This table summarizes the fundamental physical and chemical characteristics of the compound.

Table 3: Performance Data in Advanced Applications.

ApplicationKey Performance MetricValue
SupercapatterySpecific Capacitance1746.17 Fg⁻¹
SupercapatteryEnergy Density56.48 Wh kg⁻¹
Photocatalysis (HER)H₂ Evolution Rate~10 μmol g⁻¹ h⁻¹

This table highlights key performance indicators of nickel carbonate hydroxide tetrahydrate in modern energy applications, demonstrating its high potential. nih.govcolab.ws

Scope and Research Objectives for Academic Inquiry

Despite its growing importance, several aspects of nickel carbonate hydroxide tetrahydrate remain subjects of active academic inquiry. The primary research objectives are centered on resolving structural ambiguities, controlling synthesis to tailor properties, and expanding its applications.

Future research directions include:

Structural Elucidation: A significant objective is to definitively establish the precise crystal structure and stoichiometry. nih.gov The exact arrangement of carbonate ions, hydroxide groups, and water molecules within the layered structure is still debated, and different synthesis conditions can lead to variations. scispace.com Advanced characterization techniques are being employed to resolve these ambiguities.

Controlled Synthesis and Morphology: A major focus of research is the development of synthesis methods (e.g., hydrothermal, solvothermal, co-precipitation) that allow for precise control over the material's morphology. nih.govroyalsocietypublishing.orgrsc.org The goal is to create specific hierarchical nanostructures, such as nanosheets, nanowires, or sea urchin-like assemblies, as the morphology plays a vital role in determining the material's surface area and, consequently, its performance in applications like supercapacitors and catalysis. colab.wsresearchgate.netresearchgate.net Synthesizing these structures without the use of expensive or toxic templates is a desired outcome. nih.gov

Fundamental Properties Investigation: There is a need for a deeper understanding of the fundamental properties that govern its performance. This includes studying the effects of structural defects, ion-exchange capabilities, and the electronic properties of bimetallic variants (e.g., Ni-Co or Ni-Fe systems). royalsocietypublishing.orgacs.orgresearchgate.net For instance, understanding the competitive growth dynamics between nickel hydroxide and nickel carbonate phases on surfaces is crucial for predicting its formation and behavior in various environments. goldschmidt.info

Exploration of New Applications: While its roles in supercapacitors and photocatalysis are emerging, a continuing objective is to explore its potential in other areas of materials science. This includes leveraging its properties for other catalytic reactions, electrochemical sensors, and as a versatile precursor for a new range of nickel-based nanomaterials. nih.gov

Properties

IUPAC Name

nickel(2+);dicarbonate;hexahydroxide;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH2O3.5Ni.10H2O/c2*2-1(3)4;;;;;;;;;;;;;;;/h2*(H2,2,3,4);;;;;;10*1H2/q;;5*+2;;;;;;;;;;/p-10
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOUKTWMXYFKIW-UHFFFAOYSA-D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H14Ni5O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Crystallography and Structural Characteristics of Nickel Carbonate Hydroxide Tetrahydrate

Polymorphism and Structural Phases of Nickel Hydroxide (B78521) Derivatives

Nickel(II) hydroxide, Ni(OH)₂, is known to exist in two primary polymorphic forms, designated as alpha (α) and beta (β). wikipedia.orgnih.govroyalsocietypublishing.org These polymorphs serve as the foundational structures for more complex derivatives like nickel carbonate hydroxide tetrahydrate.

The β-Ni(OH)₂ phase is the thermodynamically stable and well-ordered form. nih.gov It possesses a crystal structure isostructural with brucite, Mg(OH)₂, featuring a hexagonal close-packed arrangement of Ni²⁺ and OH⁻ ions. wikipedia.orgnih.govroyalsocietypublishing.org Its structure consists of stacked, neutral Ni(OH)₂ layers without any intercalated species.

In contrast, the α-Ni(OH)₂ phase is a metastable polymorph. nih.gov Its structure is described as "turbostratic," meaning the layers of Ni(OH)₂ are stacked in a disordered fashion. Crucially, the α-phase is characterized by the presence of water molecules and anions intercalated within the interlayer spaces, leading to a significantly larger distance between the nickel hydroxide sheets compared to the β-phase. wikipedia.orgnih.gov While intrinsically hydrated, the water molecules are often omitted from the general formula, α-Ni(OH)₂. nih.govroyalsocietypublishing.org Due to its higher theoretical capacity, the α-phase is of considerable interest for electrochemical applications, though it tends to convert to the more stable β-phase in alkaline environments. wikipedia.orgnih.gov

Beyond the distinct α and β phases, nickel hydroxide can exist in poorly crystalline forms that are best described as interstratified phases. rsc.org These materials are not simple physical mixtures of α and β crystals. Instead, they consist of domains of both α-type (hydrated, expanded interlayer) and β-type (dehydrated, collapsed interlayer) structural motifs coexisting within a single crystal. nih.govroyalsocietypublishing.orgrsc.org Advanced simulation techniques like DIFFaX, combined with X-ray diffraction, have been used to demonstrate that varying proportions of these motifs can be intermixed, creating a spectrum of intermediate structures. rsc.org The transformation of the metastable α-phase to the stable β-phase often proceeds through these interstratified intermediates. wikipedia.org

Crystal Structure Elucidation and Refinement for Ni₂(CO₃)(OH)₂·4H₂O

Nickel carbonate hydroxide tetrahydrate, with the formula Ni₂(CO₃)(OH)₂·4H₂O, is a specific example of an intercalated α-phase nickel hydroxide derivative. Structurally, it consists of positively charged nickel hydroxide layers, with the charge balanced by the intercalation of carbonate anions and water molecules in the interlayer gallery.

The crystal structure and phase purity of this compound have been identified using powder X-ray diffraction (XRD). rsc.org The resulting diffraction pattern corresponds to the standard JCPDS card number 00-038-0714. rsc.org The broadness of the diffraction peaks is indicative of the material's nanostructured morphology. rsc.org Synthesized via methods like hydrothermal routes, the compound often forms hierarchical mesoporous structures. rsc.org

Interactive Table 1: XRD Data for Ni₂(CO₃)(OH)₂·4H₂O The following table presents the primary diffraction peaks and corresponding d-spacing values for nickel carbonate hydroxide tetrahydrate, as identified from its XRD pattern. rsc.org

2θ Angle (°)d-spacing (Å)
11.39.05
19.95.1
38.52.7
70.81.54

Intercalation Phenomena in Layered Hydroxide Structures

The structure of nickel carbonate hydroxide tetrahydrate is a prime example of intercalation chemistry in layered materials, a phenomenon extensively studied in the analogous Layered Double Hydroxides (LDHs). rsc.org LDHs serve as host materials for a wide range of anion exchange and intercalation reactions. rsc.orgcapes.gov.br

The carbonate anion (CO₃²⁻) is particularly effective at intercalating and stabilizing these structures, so much so that LDHs show an extraordinary selectivity towards carbonate. rsc.org In the case of Ni₂(CO₃)(OH)₂·4H₂O, the carbonate anions reside between the nickel hydroxide sheets, alongside water molecules of hydration. This arrangement creates a hydrotalcite-like structure. The presence of these guest species is fundamental to the material's existence as an expanded α-phase derivative.

The identity, size, and orientation of the intercalated anions and the quantity of co-intercalated water molecules directly govern the interlayer spacing of the layered hydroxide. nih.govrsc.org For Ni₂(CO₃)(OH)₂·4H₂O, the large interlayer spacing of 9.05 Å, observed as the first and most intense peak in its XRD pattern, is a direct consequence of accommodating both carbonate anions and four water molecules per formula unit. rsc.org

The stability of the structure is also heavily influenced by the intercalated guests. The α-polymorph of nickel hydroxide is inherently metastable but can be stabilized by the incorporation of certain ions. nih.gov The intercalation of anions like carbonate creates a more stable α-derivative compared to one purely intercalated by water, preventing immediate collapse to the β-phase structure. wikipedia.orgnih.gov This stabilization is crucial for maintaining the material's unique structural and, consequently, its chemical properties.

Structural Disorder and Defects in Nickel Carbonate Hydroxide Systems

Nickel carbonate hydroxide systems, while often represented by an ideal chemical formula like Ni₂(CO₃)(OH)₂·4H₂O, frequently exhibit significant structural disorder. This disorder is not merely a minor deviation but a fundamental characteristic that influences the material's properties. The nature and extent of these defects, which include variable hydration, stacking faults, and the incorporation of foreign ions, are largely dependent on the synthesis conditions. nih.gov The layered, hydrotalcite-like structure of these materials, consisting of nickel hydroxide sheets with intercalated carbonate ions and water molecules, is susceptible to several types of crystallographic imperfections.

Hydration Levels and Stacking Fault Disorder

The structure of nickel carbonate hydroxide is closely related to that of α-Ni(OH)₂, which features layers of β-Ni(OH)₂ separated by intercalated water molecules. nih.gov The degree of hydration is not fixed and can vary, which directly impacts the interlayer spacing (the c-parameter in the crystal lattice). nih.gov This variability in water content is a primary source of disorder.

Stacking faults are another prevalent form of disorder in these layered systems. nih.gov This defect involves a misalignment between adjacent nickel hydroxide layers. rsc.orgrsc.org While strong ionic bonds exist within the layers, the interactions between layers are significantly weaker, allowing for slippage or rotation. nih.govroyalsocietypublishing.org This results in a loss of perfect three-dimensional order, a condition often described as turbostratic disorder. rsc.org

The presence of stacking faults leads to characteristic changes in X-ray diffraction (XRD) patterns, most notably the anisotropic broadening of certain diffraction peaks. rsc.orgroyalsocietypublishing.org Specifically, reflections that involve the crystallographic c-axis (the stacking direction) are broadened, while others remain sharp. nih.govroyalsocietypublishing.org This phenomenon is a key indicator of stacking fault disorder in layered hydroxide materials. rsc.org In some cases, the disorder can be so extensive that the material is described as "badly crystalline." rsc.org Interstratification, where domains of α-like (hydrated) and β-like (anhydrous) structures coexist within a single crystal, can also occur, further complicating the structure. nih.govroyalsocietypublishing.org

{ "type": "table", "title": "Impact of Hydration and Stacking Faults on Nickel Carbonate Hydroxide Structure", "headers": [ "Type of Disorder", "Structural Effect", "Primary Observational Evidence (XRD)" ], "rows": [ { "Type of Disorder": "Variable Hydration Levels", "Structural Effect": "Changes in the interlayer spacing (c-axis lattice parameter).", "Primary Observational Evidence (XRD)": "Shifts in the position of (00l) diffraction peaks." }, { "Type of Disorder": "Stacking Faults", "Structural Effect": "Misalignment (translation and/or rotation) between adjacent hydroxide layers along the c-axis.", "Primary Observational Evidence (XRD)": "Anisotropic broadening of (hkl) peaks where l ≠ 0." }, { "Type of Disorder": "Interstratification", "Structural Effect": "Coexistence of hydrated (α-like) and dehydrated (β-like) domains within a single crystallite.", "Primary Observational Evidence (XRD)": "Splitting of the (001) reflection into two distinct lines." } ] }

Influence of Ionic Impurities and Cationic Substitution on Crystal Structure

The crystal structure of nickel carbonate hydroxide is highly sensitive to the presence of ionic impurities, which can be unintentionally introduced during synthesis or deliberately added to modify the material's properties. nih.govmdpi.com Anionic impurities, such as nitrate (B79036) or sulfate (B86663), can co-intercalate with or replace carbonate ions in the interlayer space, which can alter the interlayer spacing and bonding. nih.gov The presence of carbonate itself is crucial, as its hydrophilic nature is believed to enhance the wettability of the material's surface. rsc.org

Cationic substitution involves replacing some of the Ni²⁺ ions in the hydroxide layers with other metal cations. This has been studied with a variety of ions, including Co, Al, Mn, Fe, Cu, Zn, Y, and Yb. nih.govresearchgate.net The introduction of a foreign cation can have several significant effects on the crystal structure:

Lattice Distortion: If the substituting cation has a different ionic radius than Ni²⁺, it will cause local distortions in the crystal lattice. For example, studies on cobalt-substituted nickel carbonate hydroxide have shown that the oxygen octahedra surrounding the metal ions can become distorted. researchgate.net

Defect Formation: The substitution process can create other defects. In Ni-Co carbonate hydroxide systems, oxygen vacancies have been identified as the main defects, with a preference for forming near nickel sites rather than cobalt sites. researchgate.net

Phase Stability: The presence of certain cations can influence the stability of different phases and the prevalence of stacking faults. For instance, the addition of cobalt and zinc to nickel hydroxide has been shown to suppress the formation of stacking faults under certain precipitation conditions. researchgate.net

These structural modifications induced by impurities and substitutions are not merely crystallographic curiosities; they are a key method for tuning the electronic and electrochemical properties of the material for various applications. researchgate.net

{ "type": "table", "title": "Effects of Cationic Substitution on Nickel Carbonate Hydroxide Crystal Structure", "headers": [ "Substituting Cation", "Observed Structural Effect", "Reference" ], "rows": [ { "Substituting Cation": "Cobalt (Co²⁺/³⁺)", "Observed Structural Effect": "Causes distortion in oxygen octahedra; can influence electronic state and formation of oxygen vacancies.", "Reference": " researchgate.net" }, { "Substituting Cation": "Aluminum (Al³⁺)", "Observed Structural Effect": "Requires incorporation of additional interlayer anions to maintain charge neutrality.", "Reference": " nih.gov" }, { "Substituting Cation": "Zinc (Zn²⁺)", "Observed Structural Effect": "Can suppress the formation of stacking faults during precipitation.", "Reference": " nih.govresearchgate.net" }, { "Substituting Cation": "Manganese (Mn³⁺/⁴⁺)", "Observed Structural Effect": "Can lead to mixed-metal, carbonate-intercalated interstratified phases.", "Reference": " nih.govroyalsocietypublishing.org" }, { "Substituting Cation": "Yttrium (Y³⁺) & Ytterbium (Yb³⁺)", "Observed Structural Effect": "Introduced to enhance electrochemical performance, implying structural modification.", "Reference": " nih.gov" } ] }

Advanced Synthesis Methodologies for Nickel Carbonate Hydroxide Tetrahydrate

Precipitation Techniques for Controlled Material Formation

Precipitation is a foundational and widely used technique for synthesizing nickel carbonate hydroxide (B78521) compounds, valued for its simplicity and scalability. mdpi.com This method involves the reaction of soluble nickel salts with a precipitating agent in an aqueous solution to form the desired insoluble product.

Chemical precipitation is a versatile method for producing nickel carbonate hydroxide tetrahydrate and its precursors. researchgate.net The process typically involves mixing an aqueous solution of a nickel salt, such as nickel nitrate (B79036) (Ni(NO₃)₂) or nickel sulfate (B86663) (NiSO₄), with a carbonate source like sodium carbonate (Na₂CO₃) or ammonium (B1175870) bicarbonate (NH₄HCO₃). google.com The reaction leads to the formation of a basic nickel carbonate precipitate. google.com

Several parameters are critical for controlling the final product's characteristics:

pH Control : The pH of the reaction medium significantly influences the composition of the product. Alkaline conditions favor the formation of hydroxide (OH⁻) groups within the structure, while acidic conditions result in a higher carbonate (CO₃²⁻) content. google.com Adjusting the pH, for instance with sodium bicarbonate, allows for targeted synthesis of specific basic nickel carbonate compositions. google.com

Precipitating Agent : The choice of precipitating agent, such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), is a key parameter in determining the properties of the synthesized material. mdpi.com

Temperature and Aging : Reaction temperature and subsequent aging time can affect the crystallinity and defect density of the precipitate.

Washing Process : A thorough washing step, often with hot water, is essential to remove impurities like sodium, chloride, or sulfate ions that can be trapped in the precipitate, ensuring a high-purity final product. google.com

Research has shown that by carefully manipulating these conditions, the synthesis can be directed to produce materials with desired properties. For example, a study demonstrated the synthesis of Ni(OH)₂·NiCO₃·4H₂O precursor through chemical precipitation, which was then used in subsequent processes. researchgate.net

ParameterInfluence on SynthesisExample ReagentsSource
Nickel SourceProvides Ni²⁺ ions for the precipitation reaction.Nickel Nitrate (Ni(NO₃)₂), Nickel Sulfate (NiSO₄) google.com
Precipitating AgentProvides carbonate/hydroxide ions and controls pH.Sodium Carbonate (Na₂CO₃), Ammonium Bicarbonate (NH₄HCO₃), Sodium Hydroxide (NaOH) mdpi.comgoogle.com
pHDetermines the ratio of carbonate to hydroxide in the final product.Sodium Bicarbonate (NaHCO₃) for pH adjustment. google.com
TemperatureAffects reaction kinetics and product crystallinity.Typically ranges from ambient to 80-90°C. google.com

Electrochemical methods offer an alternative route for the synthesis of nickel hydroxide-based materials. These techniques can involve the direct conversion of a precursor material or synthesis within an electrolytic cell. One reported strategy uses a cyclic voltammetry approach to convert vertically aligned Ni₂(OH)₂CO₃ nanowire arrays into highly active Ni(OH)₂ nanosheets. rsc.org This electrochemical conversion process can yield hierarchical nanostructures with superior properties for certain applications. rsc.org

Another approach involves synthesizing nickel hydroxide in a slit-diaphragm electrolyzer using a nickel nitrate solution as the catholyte. researchgate.net Research has found that this synthesis is most effective at low current densities (e.g., 4-6 A/dm²) to prevent overheating of the catholyte. researchgate.net The resulting material is often a layered (α+β) Ni(OH)₂ structure with low crystallinity. researchgate.net The conditions within the electrolyzer, such as internal cooling or external heating of the suspension post-synthesis, can further modify the crystallinity and phase composition of the final product. researchgate.net

Co-precipitation is a widely adopted method for synthesizing bimetallic or multi-metallic carbonate hydroxides, particularly for applications in energy storage. whiterose.ac.uk This technique involves the simultaneous precipitation of two or more metal cations from a solution to create a homogeneous, mixed-metal compound. For nickel-based systems, this often involves precipitating nickel ions (Ni²⁺) along with other transition metal ions like cobalt (Co²⁺). rsc.orgacs.org

The synthesis typically starts with a mixed aqueous solution of metal salts, such as nickel nitrate and cobalt nitrate. acs.org A basic precipitating agent, like sodium hydroxide, and a complexing agent are added to control the reaction. whiterose.ac.uk The molar ratio of the metal precursors is a critical parameter that directly influences the morphology and electrochemical properties of the resulting bimetallic carbonate hydroxide. rsc.orgacs.org For instance, in the Ni-Co system, varying the Ni:Co ratio has been shown to produce different structures, from flower-like microstructures (pure nickel carbonate hydroxide) to densely packed sea-urchin-like structures at specific Ni:Co ratios. acs.org

Metal Ratio (Ni:Co)Resulting MorphologyKey FindingSource
1:0 (Pure Ni)3D flower-like microstructures from nanoflakes.Serves as a baseline for morphological comparison. acs.org
1:2Sea-urchin-like structure.Achieved the highest specific capacitance (950.2 F g⁻¹ at 1 A g⁻¹). acs.org
Varied RatiosMorphology is highly sensitive to the Ni:Co mole ratio.The intensity of XRD peaks for nickel carbonate hydroxide and cobalt carbonate hydroxide depends on the initial amounts of Ni²⁺ and Co²⁺. acs.org

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with well-defined morphologies. These processes are carried out in aqueous solutions (hydrothermal) or organic solvents (solvothermal) within a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at elevated temperatures and pressures. nih.gov

The control of morphology and crystallinity is a key advantage of hydrothermal and solvothermal synthesis. By systematically varying reaction parameters, researchers can tailor the final product's structure. Hierarchical and mesoporous structures of nickel carbonate hydroxide hydrate (B1144303) have been successfully synthesized using a one-pot hydrothermal method. nih.govrsc.org

Key parameters and their effects include:

Temperature : Reaction temperature significantly impacts both morphology and crystallinity. In the solvothermal synthesis of NiCo-carbonate hydroxides, increasing the temperature from 120°C to 180°C resulted in a transition from agglomerated nanowires to distinct, individual nanorods. rsc.org At even higher temperatures (200°C), a 2D structure was formed. rsc.org Higher temperatures generally lead to improved crystallinity, as evidenced by sharper and more intense XRD diffraction peaks. rsc.org Similarly, for β-nickel hydroxide, slowing the cooling rate after hydrothermal synthesis can lead to more complete crystallization. nih.gov

Reactants and Precursors : The choice of nickel salt (e.g., nickel nitrate, nickel acetate (B1210297) tetrahydrate) and precipitating/hydrolyzing agent (e.g., urea (B33335), ammonium bicarbonate) is fundamental. nih.govresearchgate.netelectrochemsci.org Urea, for example, decomposes at elevated temperatures to gradually produce hydroxide and carbonate ions, facilitating controlled precipitation. rsc.org

Reaction Time : The duration of the hydrothermal/solvothermal treatment affects the growth and assembly of the nanostructures. electrochemsci.org

Additives/Surfactants : Morphology-directing agents like cetyltrimethylammonium bromide (CTAB) can be used to control the growth of nanostructures. researchgate.net

Synthesis MethodParameter OptimizedEffect on ProductSource
SolvothermalTemperature (120°C to 200°C)Morphology changed from nanowire bundles to distinct nanorods, and finally to 2D structures. Crystallinity increased with temperature. rsc.org
HydrothermalCooling RateSlower cooling resulted in more complete crystallization of β-nickel hydroxide. nih.gov
HydrothermalReactant Concentration (Urea)Influenced the final morphology of hierarchical Ni₂(CO₃)(OH)₂ microspheres. researchgate.net
HydrothermalSurfactants (e.g., CTAB)Used as a morphology-directing agent to obtain specific structures like flower-like α-Ni(OH)₂. researchgate.net

The polyol process is a versatile solution-phase method for synthesizing metallic and metal oxide nanoparticles. mdpi.comnih.gov In this method, a polyol (an organic solvent with multiple hydroxyl groups, such as ethylene (B1197577) glycol) acts as both the solvent and, in some cases, a reducing agent. mdpi.comnih.gov This process has been adapted for the selective synthesis of specific phases of nickel hydroxide, particularly α-nickel hydroxide. mdpi.com

A developed procedure involves the reaction of a nickel salt (e.g., nickel(II) sulfate hexahydrate) with a base (e.g., sodium hydroxide) in ethylene glycol at an elevated temperature (e.g., 200°C). mdpi.com A crucial aspect of this synthesis is the pre-formation of the sodium salt of ethylene glycol, which was found to be pivotal for the efficient and selective production of α-nickel hydroxide. mdpi.com The use of different bases, such as sodium carbonate or potassium carbonate, also influences the outcome, though they may yield products with lower crystallinity compared to sodium hydroxide in this specific process. mdpi.com Computational studies suggest that reaction intermediates formed between the nickel ion and ethylene glycol play a role in suppressing the formation of metallic nickel, thereby favoring the hydroxide product. mdpi.com

Emergent Synthesis Techniques

Modern synthesis approaches have moved beyond conventional methods, exploring techniques that offer faster reaction times, enhanced energy efficiency, and improved product homogeneity. Microwave-assisted and sonochemical methods are at the forefront of these emergent techniques.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a rapid and efficient method for producing nanomaterials. This technique utilizes microwave radiation to directly heat the reaction mixture, leading to uniform and instantaneous heating that significantly accelerates reaction rates compared to conventional heating methods. orientjchem.orgmdpi.com The process typically involves dissolving a nickel precursor, such as nickel nitrate hexahydrate, in a suitable solvent, often with a precipitating agent. nih.govmdpi.com The solution is then subjected to microwave irradiation in a controlled environment.

The key advantages of this method include a dramatic reduction in synthesis time, often from hours to mere minutes, and the ability to produce materials with high crystallinity and purity. mdpi.commdpi.com For instance, microwave-assisted chemical coprecipitation has been successfully employed to synthesize nanosheets of related nickel compounds at low temperatures and atmospheric pressure. nih.gov The rapid and uniform heating provided by microwaves can lead to the formation of well-defined nanostructures, as the energy is absorbed directly by the polar molecules in the reaction mixture. orientjchem.org This localized heating promotes fast nucleation and growth, which can be controlled to yield specific morphologies. mdpi.com

Table 1: Comparison of Microwave-Assisted Synthesis Parameters Click on the headers to sort the data.

ParameterDescriptionSignificanceReference
PrecursorsNickel nitrate hexahydrate, Cobalt nitrate hexahydrateSource of metal ions for the hydroxide carbonate structure. nih.gov
SolventN,N-dimethylformamide (DMF), Ethylene glycol (EG), Deionized waterMedium for the reaction; its polarity affects microwave absorption. nih.govnih.gov
Reaction TimeCan be as short as a few minutes (e.g., 210 seconds to 10 minutes).Highlights the rapid nature of the synthesis, a key advantage. mdpi.commdpi.com
Energy SourceMicrowave radiation (e.g., 950 W).Provides fast, uniform heating, accelerating the reaction. mdpi.com

Sonochemical Methods

Sonochemical synthesis utilizes high-intensity ultrasound to induce chemical reactions. The underlying principle is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. nih.gov This collapse generates localized hot spots with transient temperatures of several thousand degrees Celsius, high pressures, and extreme cooling rates. researchgate.net These unique conditions facilitate the formation of nanostructured materials.

In a typical sonochemical synthesis of nickel hydroxide-based materials, a solution containing a nickel salt is irradiated with an ultrasonic probe. researchgate.netum.edu.my The intense energy from cavitation drives the chemical reactions, leading to the rapid precipitation of nanoparticles. nih.gov This method is known for its simplicity and effectiveness in producing very small, often amorphous or poorly crystalline, nanoparticles at room temperature. nih.govresearchgate.net For example, the sonochemical synthesis of nickel hydroxide has been shown to produce nanostructures that exhibit pseudocapacitive behavior, making them suitable for energy storage applications. researchgate.netum.edu.my The technique allows for the synthesis of particles with a high surface area, which is beneficial for applications requiring reactive surfaces. researchgate.net

Morphological Control and Hierarchical Architectures

The functionality of nickel carbonate hydroxide tetrahydrate is intrinsically linked to its structure. Consequently, significant research efforts are directed towards controlling the morphology at the nanoscale and assembling these nanostructures into complex, three-dimensional hierarchical architectures.

Fabrication of Nanobelts, Nanosheets, Nanorods, and Microspheres

The morphology of nickel carbonate hydroxide tetrahydrate can be precisely controlled by tuning the parameters of the synthesis process, such as the choice of precursors, temperature, and the use of structure-directing agents. rsc.org

Nanorods and Nanobelts: These one-dimensional (1D) structures can be synthesized using solvothermal or hydrothermal methods. For instance, in the synthesis of related nickel-cobalt (B8461503) carbonate hydroxides, the amount of ammonia (B1221849) used in the precursor solution plays a critical role in determining whether nanorods or nanobelts are formed. rsc.org Similarly, reaction duration can influence the length and diameter of the resulting nanorods. rsc.org The slow and controlled release of hydroxide ions is crucial for promoting anisotropic, one-dimensional growth. nih.gov

Nanosheets: Two-dimensional (2D) nanosheets, which possess a high surface-to-volume ratio, can be prepared through methods like microwave-assisted heating. rsc.org The rapid heating encourages planar growth, resulting in thin, sheet-like structures. These nanosheets can serve as fundamental building blocks for more complex architectures.

Microspheres: Three-dimensional (3D) microspheres are often formed through the self-assembly of lower-dimensional nanostructures like nanoflakes or nanosheets. nih.gov Hydrothermal methods, often using urea as a precipitating agent, can yield flower-like microspheres where individual nanosheets are arranged radially from a central core. acs.org

Table 2: Morphological Control in Synthesis Click on the headers to sort the data.

MorphologySynthesis MethodKey Control ParameterReference
NanorodsSolvothermalReactant concentration (e.g., higher nickel concentration), reaction duration. rsc.org
NanobeltsHydrothermal/SolvothermalAmount of additives (e.g., ammonia), use of specific carbonate salts. rsc.orgnih.gov
NanosheetsMicrowave-AssistedRapid heating from microwave irradiation. rsc.org
MicrospheresHydrothermalSelf-assembly of nanoflakes, often facilitated by urea hydrolysis. acs.org

Design of Three-Dimensional (3D) Hierarchical Structures

Hierarchical structures are complex architectures formed by the organized assembly of primary nanoscale building blocks. nih.govrsc.org These structures are of great interest because they combine the advantages of nanoscale materials (e.g., high surface area) with the benefits of microscale structures (e.g., stability and ease of handling). nih.gov

For nickel carbonate hydroxide, 3D hierarchical structures have been successfully synthesized via one-pot hydrothermal routes. nih.govrsc.org In this approach, primary nanostructures, such as nanosheets or nanoneedles, self-assemble into more complex forms like flower-like or sea-urchin-like microstructures. acs.org For example, 3D flower-like microstructures of pure nickel carbonate hydroxide have been created from assembled nanoflakes. acs.org The synthesis of these intricate structures often avoids the need for expensive or toxic templates, making the process more environmentally friendly. nih.gov The resulting hierarchical materials possess features like enhanced molecular diffusion, improved light harvesting, and abundant transport paths, making them promising for applications in catalysis and energy storage. nih.govrsc.org

Table of Mentioned Compounds

Compound Name Chemical Formula
Nickel carbonate hydroxide tetrahydrate 2NiCO₃ · 3Ni(OH)₂ · 4H₂O or Ni₂(CO₃)(OH)₂·4H₂O
Nickel(II) nitrate hexahydrate Ni(NO₃)₂ · 6H₂O
Cobalt(II) nitrate hexahydrate Co(NO₃)₂ · 6H₂O
Sodium carbonate Na₂CO₃
Sodium bicarbonate NaHCO₃
Nickel sulfate NiSO₄
Ammonia NH₃
Urea (Carbamide) CO(NH₂)₂
N,N-dimethylformamide (DMF) (CH₃)₂NC(O)H
Ethylene glycol C₂H₆O₂
Nickel(II) hydroxide Ni(OH)₂
Nickel oxide NiO
Cobalt(III) oxide Co₃O₄

Advanced Characterization Techniques for Nickel Carbonate Hydroxide Tetrahydrate

Spectroscopic Characterization

Spectroscopic techniques are essential for probing the local atomic and electronic environment within the material.

FTIR spectroscopy is a powerful tool for identifying the chemical bonds and functional groups present in nickel carbonate hydroxide (B78521) hydrate (B1144303). The FTIR spectrum confirms the presence of hydroxyl groups, carbonate anions, and water molecules within the structure. researchgate.net A broad absorption band typically observed in the region of 3300-3600 cm⁻¹ is attributed to the O-H stretching vibrations of both the structural hydroxyl groups and the hydrogen-bonded water molecules of hydration. rsc.orgresearchgate.net The bending vibration of interlayer or adsorbed water molecules (H-O-H bending) gives rise to a peak around 1620-1684 cm⁻¹. researchgate.netresearchgate.net

The presence of the carbonate group (CO₃²⁻) is confirmed by several characteristic absorption bands. These include peaks corresponding to the bending modes (ν₂) and (ν₄) of the carbonate units. rsc.org The vibrations of the metal-oxygen bonds, specifically Ni-O stretching and Ni-O-H bending, are observed in the lower frequency region of the spectrum, typically below 600 cm⁻¹. researchgate.netresearchgate.net For instance, peaks around 400-582 cm⁻¹ can be described as Ni-O stretching and Ni-O-H bending vibrations. researchgate.net

Vibrational Band (cm⁻¹)AssignmentReference(s)
~3600–3300O-H stretching (hydroxyl groups, water molecules) rsc.orgresearchgate.net
~2250-2100Combination of torsional and deformation vibrations of crystalline hydrate water researchgate.net
~1684-1620H-O-H bending (interlayer/adsorbed water) researchgate.netresearchgate.net
~1502Carbonate ions researchgate.net
~1040ν₁ stretching of carbonate ions rsc.org
~950-940ν₂ bending / symmetrical O-C-O bending of carbonate ions rsc.orgresearchgate.net
~830ν₂ bending of carbonate units rsc.org
~780-640Bending vibrations of hydroxyl groups researchgate.net
~536Ni-O/Co-O stretching vibrations rsc.org
~482-464Bending vibrations of the carbonate ion researchgate.net
<500Ni/Co-OH stretching vibrations rsc.org
~399Ni-O bond vibrations researchgate.net

Raman spectroscopy provides complementary information to FTIR, particularly for identifying symmetric vibrations and characterizing the material's structural order. In nickel-based hydroxides, a prominent Raman-active mode is the A₁g stretching vibration of the Ni-OH bond, typically found around 453-460 cm⁻¹. researchgate.netnih.gov Bending vibrations of Ni-O-H are also observed, with a main signal reported at 515 cm⁻¹. researchgate.net The high-frequency region between 3200-3700 cm⁻¹ corresponds to O-H stretching modes of structural hydroxyl groups. researchgate.net

For nickel carbonate hydroxide, additional peaks related to the carbonate anion are present. rsc.orgresearchgate.net For example, peaks at ~1502 cm⁻¹ and ~1602 cm⁻¹ have been attributed to carbonate ions and their bending mode, respectively. researchgate.net The presence and sharpness of these bands can indicate the degree of crystallinity and the nature of the carbonate's coordination within the layered structure. rsc.org The technique is also sensitive enough to distinguish between different phases, such as α-Ni(OH)₂ and β-Ni(OH)₂, with a fingerprint peak for α-Ni(OH)₂ observed at 3610 cm⁻¹. nih.gov

Raman Shift (cm⁻¹)AssignmentReference(s)
~3610Fingerprint O-H stretch for α-Ni(OH)₂ phase nih.gov
~1602Bending mode of carbonate ions researchgate.net
~1502Carbonate ions researchgate.net
~1055, 9792nd order phonon modes of α-Ni(OH)₂ nih.gov
~515Ni-O-H bending vibrations researchgate.net
~460-453A₁g (T) mode of Ni-OH stretching vibration researchgate.netnih.gov

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. The Ni 2p core level spectrum is particularly complex due to spin-orbit splitting into 2p₃/₂ and 2p₁/₂ components, and the presence of characteristic satellite peaks for each oxidation state. researchgate.net For nickel carbonate hydroxide, the Ni 2p spectrum is primarily characterized by the Ni²⁺ oxidation state. nih.gov The Ni 2p₃/₂ main peak for Ni²⁺ in hydroxide environments is typically observed around 856.0 eV, accompanied by a strong satellite peak at a higher binding energy. surfacesciencewestern.comnih.gov

The presence of multiple oxidation states, such as Ni²⁺ and Ni³⁺, can be identified and quantified, which is particularly relevant as this is considered advantageous for electrochemical performance. rsc.org The O 1s spectrum can be deconvoluted to distinguish between different oxygen environments, such as lattice oxygen in Ni-O bonds, hydroxyl (OH⁻) groups, and oxygen in carbonate (CO₃²⁻) groups and adsorbed water molecules. rsc.orgresearchgate.net The C 1s spectrum helps confirm the presence of carbonate. rsc.org

Spectral RegionBinding Energy (eV)AssignmentReference(s)
Ni 2p₃/₂~856.0 - 856.2Main peak for Ni²⁺ in Ni(OH)₂/NiO researchgate.netsurfacesciencewestern.com
Ni 2p₃/₂~857.8 - 858.1Main peak for Ni³⁺ / Surface peak researchgate.netsurfacesciencewestern.com
Ni 2p₃/₂ Sat.~860.9Satellite peak for Ni²⁺ researchgate.net
Ni 2p₁/₂~873.8Main peak for Ni²⁺ researchgate.net
Ni 2p₁/₂ Sat.~879.7Satellite peak for Ni²⁺ researchgate.net
O 1s~530.0Lattice Oxygen (NiO) researchgate.net
O 1s~531.1 - 531.8Hydroxyl groups (OH⁻) rsc.orgresearchgate.net
O 1s~532.5Adsorbed oxygen/water researchgate.net
C 1s~288.0 - 289.5Carbonate (C=O) rsc.org

XAS is a powerful element-specific technique for investigating the local geometric and electronic structure. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). uu.nl Ni K-edge XANES is used to probe the oxidation state and coordination geometry of nickel atoms. The energy position of the absorption edge shifts to higher energy with an increasing oxidation state. dragon.lv Studies on related nickel-cobalt (B8461503) carbonate hydroxide hydrates have used Ni K-edge XANES to determine the oxidation state of Ni, finding it to be slightly less than +2 in some compositions, which suggests the presence of oxygen vacancies concentrated at Ni sites. researchgate.net The pre-edge region of the K-edge spectra, attributed to 1s-3d quadrupole transitions, provides information about the local symmetry of the Ni sites. researchgate.net

Ni L-edge spectroscopy probes electron transitions from 2p orbitals to unoccupied 3d orbitals, providing direct information on the 3d electronic states, such as oxidation state, spin state, and ligand field splitting. researchgate.netrsc.org In studies of bimetallic nickel-cobalt carbonate hydroxide hydrates, L-edge spectroscopy revealed that Ni ions can exist in mixed spin states, while Co ions are in low spin states. researchgate.net The analysis also showed that oxygen octahedra surrounding Ni ions exhibited greater distortion in samples with higher Ni concentrations. researchgate.net

TR-XAS allows for the in-situ monitoring of dynamic processes, providing insights into reaction mechanisms and the evolution of catalyst structures under operational conditions. uu.nluu.nlresearchgate.net This technique can capture changes in the electronic and local atomic structure on timescales ranging from sub-seconds to minutes. uu.nlosti.gov While specific TR-XAS studies on nickel carbonate hydroxide tetrahydrate are not widely reported, research on related materials highlights its potential. For example, a TR-XAS study on iron-nickel oxide (FeNiOx) nanoparticles successfully captured the temporal changes at the Ni K-edge during an electrochemical potential step. osti.gov The study monitored the Ni redox transition from Ni²⁺ to a higher oxidation state (Ni³⁺/⁴⁺), revealing a first-order reaction kinetic with a half-life of 163 seconds. osti.gov Such an approach could be applied to nickel carbonate hydroxide tetrahydrate to monitor its structural and electronic evolution during processes like electrochemical cycling or thermal decomposition, providing critical data on reaction intermediates and kinetics. osti.gov

Diffraction Techniques for Structural Analysis

Diffraction techniques are fundamental for determining the crystallographic structure of materials.

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) is the primary technique used to identify the crystalline phases and determine the crystal structure of nickel carbonate hydroxide. The compound typically exhibits a layered, hydrotalcite-like crystal structure. researchgate.net XRD patterns are used to confirm phase purity and can distinguish between different polymorphs or related phases, such as α-Ni(OH)₂ and β-Ni(OH)₂. researchgate.net In bimetallic nickel-cobalt carbonate hydroxide hydrates, high-resolution synchrotron XRD combined with Rietveld refinement has been crucial for establishing the precise crystal structure and chemical formula, which can be ambiguous in the literature. researchgate.net The analysis of diffraction peaks provides information on lattice parameters, crystallite size, and lattice strain.

Selected Area Electron Diffraction (SAED) for Local Crystallography

Selected Area Electron Diffraction (SAED) is a technique performed within a Transmission Electron Microscope (TEM) that provides crystallographic information from a localized area of the sample. wikipedia.org An electron beam is diffracted by the crystal lattice, producing a pattern of spots or rings. wikipedia.org For a polycrystalline material like nickel carbonate hydroxide, the SAED pattern typically consists of a series of concentric rings, where each ring corresponds to a specific lattice plane spacing (d-spacing). researchgate.net If the sample contains single-crystal domains, a pattern of discrete spots is observed. wikipedia.org Analysis of these patterns can be used to determine the crystal structure, lattice parameters, and orientation of the crystallites within the selected area. wikipedia.org For example, in a study of α-Ni(OH)₂ flakes, the SAED pattern was used in conjunction with high-resolution TEM to measure the d-spacing of the lattice planes, confirming the crystalline nature of the material. nih.gov

Neutron Diffraction for Light Element Localization

Neutron diffraction is a powerful crystallographic technique that is highly complementary to XRD. While X-rays are scattered by the electron cloud, neutrons are scattered by the atomic nucleus. This makes neutron diffraction particularly sensitive to light elements, especially hydrogen, whose scattering cross-section for neutrons is comparable to that of heavier elements like nickel. For a hydrated compound like nickel carbonate hydroxide tetrahydrate, this is a significant advantage. XRD struggles to accurately determine the positions of hydrogen atoms. Neutron diffraction, however, could precisely locate the hydrogen atoms within the hydroxide (OH⁻) groups and the intercalated water (H₂O) molecules. This information is critical for understanding the hydrogen bonding network, which plays a vital role in stabilizing the layered structure and influencing the material's properties.

X-ray Diffraction (XRD) for Crystalline Structure and Phase Purity

X-ray diffraction (XRD) is a fundamental technique for identifying the crystal structure and assessing the phase purity of nickel carbonate hydroxide tetrahydrate. The resulting diffraction pattern provides a unique fingerprint of the material's atomic arrangement.

In a typical analysis, the XRD pattern of hydrothermally synthesized nickel carbonate hydroxide hydrate (Ni₂­(CO₃)(OH)₂·4H₂O) displays characteristic diffraction peaks. nih.gov For instance, prominent peaks are observed at specific 2θ angles with corresponding d-spacing values, such as 11.3° (d = 9.05 Å), 19.9° (d = 5.1 Å), 38.5° (d = 2.7 Å), and 70.8° (d = 1.54 Å). nih.gov The broadness of these peaks, indicated by a large full width at half maximum (FWHM), suggests the nanostructured morphology of the sample. nih.gov

The crystal structure can be influenced by the synthesis conditions. For example, nickel hydroxide samples synthesized in the presence of sodium sulfate (B86663) can exhibit a layered (α+β) structure. researchgate.net The phase composition, such as the relative amounts of α-Ni(OH)₂ and β-Ni(OH)₂, can be tailored by controlling parameters like the concentration of additives. researchgate.net It has been noted that in some cases, a bi-phase system containing low crystallinity β-Ni(OH)₂ and α-Ni(OH)₂ can form. researchgate.net

Furthermore, the XRD patterns of materials like nickel-cobalt carbonate hydroxide precursors have been shown to match well with standard diffraction data for similar compounds, confirming their crystal structure. researchgate.net The sharpness and intensity of the diffraction peaks can also indicate the degree of crystallinity, with sharper peaks suggesting higher crystallinity. rsc.org

Interactive Data Table: XRD Peak Positions for Nickel Carbonate Hydroxide Hydrate

2θ Angle (°)d-spacing (Å)
11.39.05
19.95.1
38.52.7
70.81.54

This table presents typical XRD peak positions for Ni₂(CO₃)(OH)₂·4H₂O, as reported in scientific literature. nih.gov

Synchrotron X-ray Diffraction (SXRD) for High-Resolution Structure Determination

For a more detailed and higher-resolution structural analysis, synchrotron X-ray diffraction (SXRD) is employed. This powerful technique utilizes the intense and highly collimated X-ray beams produced by a synchrotron source to probe the fine details of the crystal lattice.

SXRD studies have been instrumental in revealing subtle structural features of nickel carbonate hydroxide compounds. For example, these studies have identified that the material can possess a hexagonal lattice, similar to hydrotalcite-like phases. It has also been shown that distortions can occur in the oxygen octahedra surrounding the nickel ions, particularly at higher nickel concentrations. Furthermore, SXRD, in conjunction with other techniques like Fourier-transform infrared spectroscopy (FTIR), has helped to identify the presence of oxygen vacancies that are preferentially located at the nickel sites.

Microscopic and Morphological Analysis

Understanding the surface morphology and internal nanostructure of nickel carbonate hydroxide tetrahydrate is crucial for correlating its physical form with its properties. Various microscopy techniques provide visual and quantitative information about the material's architecture.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a key technique for visualizing the surface topography and morphology of nickel carbonate hydroxide tetrahydrate. SEM images reveal the shape, size, and arrangement of the particles.

SEM analysis has shown that nickel carbonate hydroxide can form hierarchical nanostructures. researchgate.net These structures are often composed of very thin sheets and have an average diameter of around 500 nm. researchgate.net In some cases, the morphology is described as dandelion-like spheres. researchgate.net The synthesis conditions, such as temperature, can significantly influence the resulting morphology. For instance, in the solvothermal synthesis of nickel-cobalt carbonate hydroxide, a range of morphologies from bundle nanowires at lower temperatures (120 °C) to individual nanorods at moderate temperatures (180 °C) and microplates at higher temperatures (200 °C) have been observed. rsc.org

The morphology is also linked to other physical properties. For example, a sample with an individual nanorod morphology was found to have the highest specific surface area of 52.5 m² g⁻¹. rsc.org

Interactive Data Table: Effect of Synthesis Temperature on NiCo-Carbonate Hydroxide Morphology

Temperature (°C)Observed Morphology
120Bundle nanowires
140Bundle nanowires
160Individual nanorods
180Individual nanorods
200Microplates

This table summarizes the morphological changes of a NiCo-carbonate hydroxide synthesized at different solvothermal temperatures. rsc.org

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the visualization of the internal nanostructure of nickel carbonate hydroxide tetrahydrate.

TEM images have confirmed the hierarchical and dandelion-like sphere morphology observed with SEM, showing individual microspheres with diameters in the range of 600 nm. nih.govresearchgate.net Selected area electron diffraction (SAED) patterns obtained during TEM analysis reveal the polycrystalline nature of the material, with d-spacing values that correspond to the XRD results. nih.govresearchgate.net For instance, d-spacings of 2.7 Å and 1.54 Å have been confirmed by SAED. researchgate.net

While high-resolution TEM (HRTEM) can be challenging due to potential radiation damage to the hydroxide material from the electron beam, it has been successfully used to reveal the lattice structure in some cases. nih.govnih.gov For example, atomic-resolution TEM has shown the spacing between (110) planes to be 1.50 Å in 2D Ni(OH)₂ flakes. nih.gov

Atomic Force Microscopy (AFM) for Surface Roughness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information and quantitative data on surface roughness.

AFM has been used to characterize the surface of thin films of related materials like nickel–cobalt carbonate hydroxide hydrate. researchgate.net The technique can generate detailed topography images, surface potential distribution maps, and 3D images at different magnifications. researchgate.net The surface roughness of a material can be a critical parameter, influencing its interaction with other substances and its performance in applications like catalysis and energy storage. Studies on other materials have shown that AFM can effectively quantify surface roughness, with parameters like the average surface roughness (Ra) being determined. researchgate.net

Thermal Analysis

Thermal analysis techniques are employed to study the changes in the physical and chemical properties of nickel carbonate hydroxide tetrahydrate as a function of temperature. These methods are crucial for understanding the material's thermal stability and decomposition behavior.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are the primary techniques used. TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and an inert reference as they are heated.

Studies on basic nickel carbonate have identified several key thermal events. researchgate.net These include the removal of entrained water, the decomposition of the carbonate component at temperatures above 200°C leading to the formation of nickel oxide (NiO), and subsequent processes at higher temperatures. researchgate.net For instance, the reduction of NiO can occur from around 340°C to 400°C, followed by the agglomeration of nickel particles between 400°C and 500°C, and significant sintering or densification of the nickel particles above 700°C. researchgate.net

The decomposition of nickel nitrate (B79036) hexahydrate, a common precursor, has also been studied in detail using TGA and DTA, revealing the complex series of reactions that occur upon heating. researchgate.net The thermal stability of the synthesized material is an important characteristic; for example, 2D Ni(OH)₂ has been shown to be stable and not decompose until 160 °C. nih.gov

The information obtained from thermal analysis is vital for determining the appropriate processing temperatures for synthesizing materials with desired properties and for understanding their behavior in high-temperature applications.

Thermogravimetric Analysis (TGA) for Decomposition Behavior and Hydration Content

Thermogravimetric Analysis (TGA) is employed to study the thermal decomposition and hydration content of materials by measuring changes in mass as a function of temperature. In the analysis of catalysts containing nickel carbonate hydroxide tetrahydrate, TGA reveals a multi-stage weight loss process. mdpi.com

The initial weight loss, occurring at temperatures below 200°C, is typically associated with the removal of physically adsorbed water (physisorbed H₂O). mdpi.com Subsequent weight loss at higher temperatures corresponds to the loss of chemically bound water of crystallization and the decomposition of the carbonate and hydroxide components. mdpi.com For instance, in a study of a NiMoP/γ-Al₂O₃ catalyst prepared using nickel carbonate hydroxide tetrahydrate, a significant weight loss attributed to the removal of physisorbed and crystallization water was observed. mdpi.com

Table 1: TGA Weight Loss Stages for a Catalyst System Incorporating Nickel Carbonate Hydroxide Tetrahydrate

Temperature Range Event Associated Weight Loss
< 200°C Removal of physisorbed water ~12.0 wt % mdpi.com

This data is derived from a catalyst system and illustrates the typical decomposition behavior.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, providing data on thermal transitions. For nickel carbonate hydroxide tetrahydrate, DSC is used to determine its thermal stability and identify endothermic and exothermic events. The compound is noted for exhibiting a net endothermic effect upon heating, which is a desirable characteristic for fire retardant applications. justia.com

Analysis of materials synthesized with nickel carbonate hydroxide tetrahydrate shows distinct thermal events. A broad endothermic peak, typically observed between 100°C and 200°C, is related to dehydration reactions, corresponding to the loss of water molecules. mdpi.com At higher temperatures, exothermic peaks may appear, which are associated with the decomposition of the compound and other components in a mixture. mdpi.com

Table 2: DSC Thermal Events for a Catalyst System Incorporating Nickel Carbonate Hydroxide Tetrahydrate

Temperature Range Peak Type Associated Thermal Event
100°C - 200°C Endothermic Dehydration reactions mdpi.com

This data is derived from a catalyst system and illustrates typical thermal behavior.

Compositional and Elemental Analysis

Determining the precise elemental makeup of nickel carbonate hydroxide tetrahydrate is essential for quality control and for understanding its incorporation into more complex materials.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Distribution

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique, often coupled with Scanning Electron Microscopy (SEM), used to determine the elemental composition of a sample. It can be used to analyze the spatial distribution of elements on a material's surface. For materials synthesized using nickel carbonate hydroxide tetrahydrate, SEM-EDX analysis is utilized to examine the morphology and confirm the distribution of nickel and other constituent elements within the final product, such as a ceramic pigment. researchgate.netresearchgate.net This technique is particularly valuable for verifying the homogeneity of nickel distribution in composite materials.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) for Metal Quantification

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), also known as Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), is a highly sensitive technique used for the quantitative determination of trace and major elements in a sample. researchgate.netinchem.org To analyze nickel carbonate hydroxide tetrahydrate, the solid is first dissolved in a suitable acid. sciencemadness.orgusda.gov The resulting solution is then introduced into the plasma, which excites the nickel atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of nickel in the sample, allowing for precise quantification. sciencemadness.org This method is widely applied in wet chemistry assays to determine the exact amount of nickel present. researchgate.net

Table 3: List of Chemical Compounds

Compound Name
Nickel carbonate hydroxide tetrahydrate
Nickel
Water
Molybdenum Oxide
Phosphoric Acid
Nickel (II) ion
Carbon dioxide
Magnesium hydroxide
Calcium hydroxide
Alumina trihydrate
Calcium nitrate hydrate
Lithium hydroxide monohydrate
Potassium carbonate
Magnesium carbonate
Calcium carbonate
Potassium bicarbonate
Sodium bicarbonate
Cadmium bicarbonate
Cobalt carbonate hydrate
Erbium carbonate hydrate
Europium carbonate hydrate
Lanthanum carbonate hydrate
Lithium carbonate
Europium nitrate hexahydrate
Neodymium nitrate hexahydrate
Cadmium nitrate tetrahydrate
Cobalt nitrate hydrate
Cerium nitrate hydrate
Chromium nitrate hydrate
Copper nitrate hydrate
Erbium nitrate pentahydrate
Erbium chloride hexahydrate
Europium chloride tetrahydrate
Lanthanum chloride heptahydrate
Indium chloride hexahydrate
Cadmium bromide tetrahydrate
Calcium chloride hydrate
Calcium chloride dihydrate
Calcium bromide hydrate
Calcium iodide hydrate
Cobalt chloride hexahydrate
Chromium chloride hexahydrate
Cobalt bromide hydrate
γ-Al₂O₃ (Gamma-Alumina)

Theoretical and Computational Investigations of Nickel Carbonate Hydroxide Tetrahydrate

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory has become an indispensable tool for investigating the properties of nickel-containing compounds. Its efficiency in handling electron correlation allows for the accurate modeling of large systems, providing detailed information on their structure and reactivity.

Determination of Crystal Structure and Electronic Properties

DFT calculations are instrumental in determining the crystal structure and understanding the electronic properties of nickel carbonate hydroxide (B78521) and its derivatives. For instance, in bimetallic nickel-cobalt (B8461503) carbonate hydroxide hydrates, DFT, in conjunction with experimental techniques like synchrotron XRD, has been used to establish the crystal structure and chemical formula. researchgate.net These studies reveal that the electronic properties are significantly influenced by the concentration of nickel and cobalt. researchgate.net The oxidation state of nickel tends to decrease with higher nickel concentrations, while cobalt's oxidation state remains unchanged. researchgate.net

The electronic structure of these materials is characterized by the ligand field splitting of the 3d orbitals of both nickel and cobalt, which is comparable to that in transition metal oxides. researchgate.net Oxygen octahedra surrounding nickel ions exhibit greater distortion at higher nickel concentrations. researchgate.net DFT calculations on nickel(II) complexes have shown that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are delocalized over both the metal and the ligand, with a small energy gap between them, indicating potential for high reactivity. sciepub.com

Table 1: Calculated Bond Lengths and Angles for a Nickel(II) Complex

Parameter Bond Experimental Value (Å) Calculated Value (Å)
Bond Length Ni–O1 1.844 -
Bond Length Ni–O3 1.868 -
Bond Length Ni–N1 1.863 -
Bond Length Ni–N2 1.858 -

Data sourced from a study on a distorted square-planar nickel(II) complex. sciepub.com

Calculation of Gibbs Free Energies for Reaction Mechanisms

DFT is also employed to calculate the Gibbs free energies of reaction mechanisms, providing thermodynamic insights into the stability and transformation of nickel compounds. For synthetic nickel hydroxycarbonate, thermodynamic parameters, including the Gibbs free energy of formation (ΔfG°), have been determined to be -1554 ± 6 kJ/mol. researchgate.net Such calculations are crucial for understanding the dissolution processes and predicting the spontaneity of reactions. researchgate.net In the context of hydrogen storage, DFT has been used to estimate the adsorption energies and Gibbs free energy profiles for hydrogen interacting with nickel-functionalized complexes, revealing the thermodynamic feasibility of these materials for such applications. researchgate.net

Adsorption Energies and Interaction with Adsorbates

The interaction of nickel carbonate hydroxide and related materials with various adsorbates is a key area of study, particularly for applications in catalysis and environmental remediation. DFT calculations are used to determine adsorption energies, providing a measure of the strength of interaction between the material's surface and an adsorbate. For example, the adsorption energy of a water molecule on a lithium hydride surface, a related system, has been calculated using DFT to be approximately -223 meV, indicating a favorable adsorption process. youtube.com These calculations help in understanding the fundamental mechanisms of surface reactions and the role of the material as a catalyst or adsorbent.

Electronic Structure Modification via Doping and Defects

The electronic structure of nickel carbonate hydroxide can be intentionally modified by introducing dopants or creating defects, which can enhance its properties for specific applications. DFT studies have shown that doping with elements like fluorine can introduce structural defects and oxygen vacancies, which in turn improve the electrical conductivity and thermal stability of the material. researchgate.net F-doping, in particular, has been found to increase the presence of higher-valent metal species (M3+), leading to phase transitions and improved electrochemical performance in supercapacitors. bohrium.com Theoretical calculations suggest that F-doping accelerates reaction kinetics and enhances conductivity. bohrium.com

Similarly, first-principles calculations on nickel-substituted spinel cobalt oxide have demonstrated that nickel acts as a p-type dopant, transforming the material's electronic properties. princeton.edu The presence of defects such as Ni-Co exchanges and oxygen vacancies also significantly influences the structural and electronic characteristics. princeton.edu Oxygen vacancies are predicted to form more readily near nickel ions. researchgate.netprinceton.edu

Table 2: Impact of Doping on Nickel Hydroxide Properties

Dopant Effect on Ni-O Bond Impact on Structural Stability
Zn Strengthened Improved
Cu Strengthened Improved
Ca Weakened Potentially deteriorated

Based on DV-Xα method calculations, a quantum chemistry approach. pku.edu.cn

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the system, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of nickel carbonate hydroxide tetrahydrate and related materials. MD simulations can track the motions of atoms and molecules over time, providing insights into processes like ion diffusion, structural transformations, and the interaction with solvents. For instance, ab initio MD simulations have been used to study the interaction of nickel nanoclusters with hydrocarbons, revealing the dynamic processes occurring at the catalytic surface. nih.gov These simulations can provide a detailed, time-resolved picture of reaction mechanisms and material stability under various conditions.

Computational Thermodynamics and Kinetics for Material Stability and Transformation

Computational thermodynamics and kinetics are essential for predicting the long-term stability and transformation pathways of nickel carbonate hydroxide tetrahydrate. By combining DFT-calculated energies with thermodynamic models, it is possible to construct phase diagrams and predict the most stable phases under different temperatures and pressures. Kinetic studies, often employing transition state theory with DFT-calculated activation barriers, can elucidate the rates of various transformation processes. For example, thermodynamic data for nickel and its compounds are critically reviewed and compiled to create comprehensive databases that are vital for geochemical and industrial applications. oecd-nea.org Studies on the dissolution of synthetic nickel hydroxycarbonate have determined its solubility product and other thermodynamic functions, which are critical for understanding its behavior in aqueous environments. researchgate.net

Isotopic Fractionation Studies using Computational Approaches

Theoretical and computational chemistry offers a powerful lens for investigating the principles that govern the isotopic fractionation of elements, including nickel. While direct computational studies specifically targeting nickel carbonate hydroxide tetrahydrate are not extensively documented in existing literature, the foundational methodologies and findings from research on analogous nickel-bearing species provide significant insights into the potential isotopic behavior of this compound. These theoretical investigations are crucial for interpreting experimental data and understanding the distribution of nickel isotopes in various natural and industrial processes.

At the heart of computational isotopic fractionation studies lies the calculation of the reduced partition function ratio (RPFR), often denoted as the β-factor. The β-factor is a measure of the preference of a heavier isotope to be in one chemical species over another at equilibrium. It is determined by the vibrational frequencies of the molecule or crystal lattice, which are in turn dependent on the atomic masses and the bonding environment of the isotope. Heavier isotopes tend to concentrate in species where they are more strongly bonded, leading to higher vibrational frequencies.

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in predicting these vibrational frequencies and, consequently, the isotopic fractionation factors. umn.edu These ab initio calculations, which are based on the fundamental principles of quantum mechanics, allow for the modeling of complex molecular and crystalline structures and the simulation of their vibrational modes.

A pertinent example of such a computational investigation involves the equilibrium isotopic fractionation of nickel among various aqueous species relevant to oceanic and geological systems. umn.edu In one such study, DFT was employed to calculate the β-factors for several hydrated nickel complexes, including aquated nickel carbonate (NiCO₃(H₂O)₄). The results of these calculations provide a theoretical basis for understanding how nickel isotopes may be fractionated in environments where nickel carbonate species are formed.

The following table summarizes the key computational parameters and findings from a theoretical study on nickel isotope fractionation in aqueous species, which can be considered analogous to the components of nickel carbonate hydroxide tetrahydrate.

Table 1: Computational Details for Theoretical Nickel Isotope Fractionation Studies

ParameterDescription
Computational Method Density Functional Theory (DFT)
Software Gaussian 03
Basis Set 6-311+G(2d,p) for Ni, C, O, H
Functional B3LYP
Calculated Property Reduced Partition Function Ratio (β-factor)

This table is based on methodologies used in theoretical studies of nickel isotope fractionation in aqueous species. umn.edu

The calculated β-factors allow for the prediction of the direction and magnitude of isotopic fractionation between different nickel-bearing phases. A higher β-factor for a particular compound indicates that it will be enriched in the heavier nickel isotopes (e.g., ⁶⁰Ni) relative to a compound with a lower β-factor.

Table 2: Calculated Equilibrium Nickel Isotope Fractionation Factors for an Analogous Aqueous Species

Nickel Species10³ln(β⁶⁰/⁵⁸) at 25°C
Ni(H₂O)₆²⁺0.00
NiCO₃(H₂O)₄+1.15

Data derived from theoretical calculations on aqueous nickel species, providing insight into the likely fractionation behavior of carbonate-containing nickel compounds. umn.edu

The positive value for aquated nickel carbonate suggests that, at equilibrium, it would be enriched in ⁶⁰Ni relative to the hexaaquanickel(II) ion. This enrichment is attributed to the stiffer bonding environment provided by the carbonate ligand compared to water molecules. These theoretical findings are critical for interpreting nickel isotope signatures in natural systems where carbonate precipitation occurs.

Furthermore, computational studies have highlighted the significant influence of the coordination environment on nickel isotope fractionation. For instance, research on the interaction of nickel with mineral surfaces like birnessite has shown that different surface complexation sites (e.g., triple corner-sharing vs. incorporation into the mineral structure) lead to vastly different and large isotopic fractionations. umn.edu This underscores the principle that the specific crystallographic position and bonding of the nickel atom in a compound like nickel carbonate hydroxide tetrahydrate will be the ultimate determinant of its isotopic signature.

While the direct application of these computational results to nickel carbonate hydroxide tetrahydrate requires caution due to the differences in crystal structure and the presence of hydroxide ions, the underlying principles are transferable. Future computational investigations focusing specifically on the solid-state structure of nickel carbonate hydroxide tetrahydrate would be invaluable for precisely quantifying its isotopic fractionation behavior. Such studies would involve creating a detailed model of its crystal lattice, calculating the vibrational frequencies for different nickel isotopes within that lattice, and subsequently determining the β-factors.

Research Applications of Nickel Carbonate Hydroxide Tetrahydrate in Material Science

Advanced Energy Storage Systems

The compound serves as a critical component in the fabrication of electrodes for next-generation energy storage technologies, including rechargeable batteries and supercapacitors, owing to its unique chemical and structural properties.

Nickel carbonate hydroxide (B78521) tetrahydrate is instrumental in creating cathode materials, which are crucial for the capacity and performance of rechargeable batteries. mdpi.com It is utilized both as a precursor for other nickel compounds and as a component in advanced cathode formulations.

Nickel carbonate hydroxide tetrahydrate is widely recognized as a precursor for synthesizing other nickel compounds, such as nickel oxide (NiO) and various nickel salts, which are vital for battery applications. sigmaaldrich.com The typical industrial method involves the calcination (thermal decomposition) of a nickel carbonate precursor to produce NiO. This nickel oxide is then used in the manufacturing of components for secondary batteries.

The synthesis process, often a chemical precipitation reaction followed by heat treatment, allows for the production of NiO nanoparticles. For instance, nickel oxide nanoparticles can be prepared by the air-calcination of a nickel carbonate precursor. Research has shown that the properties of the resulting NiO particles can be controlled by adjusting synthesis conditions.

Table 1: Synthesis of Nickel Oxide from Various Nickel Precursors

Precursor Nickel CompoundPrecipitating AgentResulting NiO Average Particle Size (nm)
Nickel Nitrate (B79036)Sodium Carbonate~16-36
Nickel ChlorideSodium CarbonateData not specified
Nickel Acetate (B1210297)Sodium CarbonateData not specified

The co-precipitation method using carbonate precursors is a conventional and effective strategy for synthesizing cathode materials for lithium-ion batteries. researchgate.net Specifically, this method is employed to create nickel-rich lithium nickel cobalt manganese oxide (NCM) cathodes, which are prized for their high energy density. mdpi.comnih.gov

In this process, a mixed metal carbonate, such as a NiCoMnCO₃ precursor, is first synthesized. mdpi.com This precursor is then mixed with a lithium source, like lithium carbonate (Li₂CO₃), and subjected to high-temperature calcination to form the final layered oxide cathode material, for example, LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811). mdpi.comnih.gov The use of a carbonate precursor has been shown to positively affect the durability of the resulting NCM cathode material. mdpi.com Research into the synthesis of NCM811 from a carbonate precursor has identified optimal conditions—such as a calcination temperature of 850 °C for 25 hours—to produce a material with stable electrochemical performance. mdpi.comnih.gov Such cathodes can deliver high discharge capacities, making them suitable for high-energy-density lithium-ion batteries. researchgate.net

Table 2: Electrochemical Performance of NCM811 Cathode from Carbonate Precursor

ParameterValue
Initial Discharge Capacity160 mAh g⁻¹
C-rate for Discharge CapacityNot Specified
Capacity Recovery Rate (from 5.0 to 0.1 C-rate)95.56%
Synthesis MethodCarbonate Co-precipitation

Nickel hydroxide is the primary active material for the positive electrode in several types of alkaline rechargeable batteries, including nickel-metal hydride (Ni-MH), nickel-cadmium (Ni-Cd), and nickel-zinc (B8489154) (Ni-Zn) systems. mdpi.comtuks.nlresearchgate.netepo.org The charging and discharging reactions in these batteries involve the reversible oxidation and reduction of the nickel active material. epo.org Specifically, nickel hydroxide is oxidized to nickel oxyhydroxide during charging. fdk.com

Given that nickel carbonate hydroxide is a basic nickel salt, it is closely related to nickel hydroxide. Research has explored the direct use of nickel carbonate hydroxide and its composites as electrode materials. For instance, materials described as having "battery-like behavior" have been developed for supercapacitors operating in alkaline electrolytes, demonstrating the potential of these carbonate-hydroxide structures to function as positive electrodes. acs.org In these applications, the material is typically used in an alkaline electrolyte like potassium hydroxide (KOH), similar to that in Ni-MH batteries. mdpi.com The performance of these electrodes is often enhanced by creating composite structures, for example, by incorporating cobalt, to improve conductivity and cycle life. researchgate.netfdk.com

Nickel carbonate hydroxide has emerged as a highly promising electrode material for supercapacitors, which are energy storage devices known for high power density and rapid charge-discharge cycles. nih.gov Its application in this field is centered on its ability to undergo fast surface redox reactions, a characteristic of pseudocapacitive materials.

The charge storage mechanism in nickel carbonate hydroxide-based electrodes is predominantly pseudocapacitive, which arises from Faradaic redox reactions occurring at or near the electrode surface. rsc.org This mechanism allows for much higher energy storage capacity compared to electric double-layer capacitors (EDLCs). The non-linear shape of galvanostatic charge-discharge (GCD) curves and distinct redox peaks in cyclic voltammetry (CV) profiles confirm this Faradaic charge storage behavior. rsc.org

Researchers have focused on designing various nanostructures of nickel carbonate hydroxide, often in combination with other transition metals like cobalt or conductive materials, to maximize performance. acs.orgrsc.org These efforts aim to increase the number of active sites, enhance conductivity, and improve ion diffusion pathways. For example, a composite of nickel carbonate hydroxide (Ni₂(CO₃)(OH)₂) with a zeolitic imidazolate framework (ZIF-67) yielded a composite electrode with a very high specific capacitance. researchgate.netnih.gov Similarly, creating hierarchical structures like sea-urchin-like nickel-cobalt (B8461503) carbonate hydroxide has led to electrodes with exceptional specific capacitance and cycling stability. acs.org The inclusion of carbonate ions in the structure is also believed to enhance electrochemical properties by increasing the wettability of the electrode and reducing polarization during cycling.

The performance of these materials is remarkable, with studies reporting very high specific capacitance values. An asymmetric supercapacitor (ASC) assembled with a nickel-cobalt carbonate hydroxide positive electrode can achieve high energy and power densities, demonstrating its practical potential. rsc.org

Table 3: Performance of Nickel Carbonate Hydroxide-Based Supercapacitor Electrodes

Electrode Material CompositionSpecific Capacitance (F g⁻¹)Test Condition (Current Density / Scan Rate)Cycling Stability (% retention after cycles)Energy/Power Density
NiCo–Carbonate Hydroxide (NiCo–CH-180)7621 A g⁻¹76.2% after 5000 cycles52 Wh kg⁻¹ @ 1500 W kg⁻¹
Sea-Urchin-like Ni-Co Carbonate Hydroxide (Ni/Co 1:2)950.21 A g⁻¹178.3% after 3000 cycles42.9 Wh kg⁻¹ @ 285 W kg⁻¹
Ni(OH)₂/Co-C-N/CC21001 A g⁻¹90.2% after 5000 cycles78.6 Wh kg⁻¹ @ 749.4 W kg⁻¹
CCH-NG Composite16901 A g⁻¹94.2% after 10,000 cycles0.77 Wh m⁻² @ 25.3 W m⁻²
β-Ni(OH)₂/CVD-Graphene/3D-NF1218.93 A g⁻¹99.2% after 1000 cyclesNot Specified

Electrode Materials for Supercapacitors

Cycling Stability and Rate Capability

Nickel carbonate hydroxide-based materials have demonstrated significant potential in supercapacitor applications, exhibiting noteworthy cycling stability and rate capability. The cycling stability, or the ability of an electrode to retain its capacitance over numerous charge-discharge cycles, is a critical metric for practical energy storage devices. For instance, a supercapattery device using a 3D nickel carbonate hydroxide hydrate (B1144303) (NCHH) as the positive electrode showed a cyclic stability of 97.21% over 10,000 cycles. colab.ws In another study, a nickel-cobalt carbonate hydroxide hydrate with a Ni-rich composition (Ni2Co-CHH) maintained 80.86% of its initial capacitance after 3000 cycles. nih.gov However, pristine nickel carbonate hydroxide has been shown to preserve only 30.1% of its capacitance after 3000 cycles, indicating that combining it with other metals like cobalt can significantly enhance stability. acs.org For example, a nickel-cobalt carbonate hydroxide at a Ni/Co ratio of 1:2 exhibited remarkable stability, increasing its specific capacitance to 178.3% after 3000 cycles, a phenomenon attributed to the formation of intermediate cobalt carbonate hydroxide species that enhance phase crystallinity. acs.org

Rate capability refers to the electrode's ability to maintain high specific capacitance at high charge-discharge rates (current densities). Materials based on nickel carbonate hydroxide have shown excellent high-rate performance. A Ni2Co-CHH electrode delivered a specific capacitance of 1649.51 F g⁻¹ at a current density of 1 A g⁻¹ and maintained a high capacitance of 1610.30 F g⁻¹ at a greater current density of 5 A g⁻¹. nih.gov Similarly, a hybrid of nickel hydroxide carbonate nanobelts on reduced graphene oxide (HC/RGO) retained 64.7% of its capacitance when the current density was increased from 1.0 to 10.0 A/g. researchgate.net An intimately interconnected nickel carbonate hydroxide nanosheet-wire structure also demonstrated good rate capability, with a specific capacitance of 1160.7 F g⁻¹ at 1 A g⁻¹ and 611.9 F g⁻¹ at 10 A g⁻¹. researchgate.net

Interactive Data Table: Electrochemical Performance of Nickel Carbonate Hydroxide-Based Materials

MaterialSpecific Capacitance (at 1 A g⁻¹)Rate CapabilityCycling StabilityReference
3D Nickel Carbonate Hydroxide Hydrate (NCHH)1746.17 F g⁻¹12.19 Wh kg⁻¹ at 3 A g⁻¹97.21% retention over 10,000 cycles colab.ws
Nickel-Cobalt Carbonate Hydroxide Hydrate (Ni2Co-CHH)1649.51 F g⁻¹1610.30 F g⁻¹ at 5 A g⁻¹80.86% retention after 3000 cycles nih.gov
Nickel-Cobalt Carbonate Hydroxide (Ni/Co ratio 1:2)950.2 F g⁻¹>400 F g⁻¹ at 100 mV s⁻¹178.3% retention after 3000 cycles acs.org
Nickel Hydroxide Carbonate/Reduced Graphene Oxide (HC/RGO)1662.4 F g⁻¹64.7% retention at 10 A g⁻¹Good cyclic stability researchgate.net
Nickel Carbonate Hydroxide Nanosheet-Wire (Ni Ns-w)1160.7 F g⁻¹611.9 F g⁻¹ at 10 A g⁻¹80.43% retention after 5000 cycles researchgate.net
Nickel-Cobalt Carbonate Layered Double Hydroxide (NiCo-CH-180)762 F g⁻¹-76.2% retention after 5000 cycles rsc.orgrsc.org
Carbonate-doped Nickel-Cobalt Layered Double Hydroxide (Ni, Co-LDH/CO₃-5%)1970 F g⁻¹82.8% retention at 20 A g⁻¹80.8% retention after 10,000 cycles bohrium.com
Hybrid Composites for Enhanced Electrochemical Properties

To overcome the inherent limitations of nickel carbonate hydroxide, such as lower electrical conductivity, researchers have developed hybrid composites by integrating it with conductive carbon materials. researchgate.net This approach creates hierarchical structures that improve specific surface area, surface wettability, and electrical conductivity. researchgate.net Common carbon-based materials used for this purpose include reduced graphene oxide (rGO) and carbon nanotubes (CNTs). researchgate.netrsc.org

Composites of nickel hydroxide carbonate nanobelts anchored on rGO nanosheets exhibit a nearly two-dimensional architecture. researchgate.net This structure provides a high specific capacitance of 1662.4 F/g. researchgate.net The outstanding performance is attributed to the intrinsic properties of the nickel carbonate hydroxide, the conductive rGO support, and the ultrathin nature of the nanobelts, which together accelerate electron transport and facilitate redox reactions. researchgate.net Similarly, ternary hybrid spheres of nickel hydroxide-manganese dioxide-reduced graphene oxide (Ni(OH)₂-MnO₂-RGO) have been synthesized, showing a significantly enhanced specific capacitance of 1985 F g⁻¹. nih.gov This improvement is due to the porous nanostructure, high specific surface area, and the synergistic effect of the three components. nih.gov

Carbon nanotubes are also effective in creating high-performance composites. nih.gov Nickel hydroxide nanosheets grown vertically on the surface of CNTs (Ni(OH)₂@CNTs) create a unique spatial configuration with a larger specific surface area and more exposed electrochemically active sites. rsc.org The high conductivity of the CNTs facilitates rapid electron transfer and enhances the cycling stability of the composite. rsc.orgnih.gov Such a composite has demonstrated a specific capacitance of 1234 F g⁻¹ at a current density of 1 A g⁻¹. rsc.org The combination of CNTs with nickel hydroxide not only improves performance but also provides mechanical stability. nih.gov

Electrocatalysis and Catalysis

Nickel carbonate hydroxide and its derivatives are recognized as promising and eco-friendly materials for electrocatalysis, particularly in reactions crucial for renewable energy systems. nih.govrsc.org Their application spans several key areas, including water splitting and the oxidation of small organic molecules.

Oxygen Evolution Reaction (OER) Electrocatalysts

The oxygen evolution reaction (OER) is a critical, yet often efficiency-limiting, process in technologies like electrochemical water splitting. researchgate.netnih.gov Nickel-based compounds, including nickel carbonate hydroxide, are considered highly promising earth-abundant catalysts for OER due to their high activity and stability. nih.gov

Bimetallic nickel-iron carbonate hydroxide arrays grown on carbon cloth (NiFeCH/CC) have been shown to be effective OER electrocatalysts. researchgate.net An optimized composition of Ni₀.₈Fe₀.₂CH/CC required a low overpotential of just 246 mV to achieve a current density of 10 mA cm⁻² in a 1 M KOH solution. researchgate.net This material also exhibited a small Tafel slope of 43 mV dec⁻¹ and a low charge transfer resistance, indicating favorable reaction kinetics. researchgate.net Similarly, bimetallic nickel-cobalt carbonate hydroxide hydrate (NiCoCHH) has been studied for OER, with a 1:1 molar ratio of Ni/Co requiring an overpotential of 238 mV to reach a current density of 10 mA cm⁻² in 1 M KOH. researchgate.net Post-OER analysis confirmed the in-situ formation of NiOOH, which is believed to be the active catalytic species. researchgate.net The performance of these nanostructured catalysts is significantly higher than that of electrochemically formed films, demonstrating the benefits of nano-architectures for enhancing OER activity. rsc.org

Interactive Data Table: OER Performance of Nickel Carbonate Hydroxide-Based Electrocatalysts

ElectrocatalystElectrolyteOverpotential at 10 mA cm⁻²Tafel SlopeReference
Nickel-Iron Carbonate Hydroxide (Ni₀.₈Fe₀.₂CH/CC)1 M KOH246 mV43 mV dec⁻¹ researchgate.net
Nickel-Cobalt Carbonate Hydroxide (NiCoCHH 1:1)1 M KOH238 mV- researchgate.net
Nickel-Cobalt Carbonate Hydroxide (NiCoCHH 1:1)1 M NaHCO₃623 mV- researchgate.net

Urea (B33335) Oxidation Reaction (UOR) Catalysis

The urea oxidation reaction (UOR) is a key process in direct urea fuel cells and for the remediation of urea-rich wastewater. nih.govariel.ac.il Nickel-based materials are widely regarded as the most effective catalysts for UOR in alkaline media. ariel.ac.ilmdpi.com It is generally accepted that for various nickel-based pre-catalysts, including nickel carbonate, the true active sites for UOR are in-situ formed Ni³⁺ moieties, specifically nickel oxyhydroxide (NiOOH). nih.govmdpi.com The initial nickel compound serves as a pre-catalyst that transforms into the active species during the electrochemical process. nih.gov

A comparative study of different nickel-based pre-catalysts found that Ni-CO₃ can catalyze UOR to a current density of 117.69 mA·cm⁻² at 1.6 V. mdpi.com This performance highlights that while the active site may be the same, the initial pre-catalyst material plays a crucial role in determining the quantity and activity of these active sites. mdpi.com The kinetics of UOR on Ni-CO₃ were also favorable, as indicated by a low Tafel slope of 40.7 mV·dec⁻¹. mdpi.com The catalytic activity of nickel hydroxides for UOR can be significantly enhanced by creating specific phases, such as α-Ni(OH)₂, which exhibits higher intrinsic activity compared to the β-phase. mdpi.comrsc.org

Electrocatalysts for Direct Methanol (B129727) Fuel Cells (DMFCs)

Direct methanol fuel cells (DMFCs) are promising portable power sources, but their commercialization is hindered by the sluggish kinetics of the methanol oxidation reaction (MOR) at the anode. researchgate.netqscience.com While platinum-based catalysts are common, their high cost and susceptibility to poisoning have driven research towards alternative materials. qscience.com Nickel-based catalysts have emerged as a viable, low-cost alternative. nih.gov

Nickel carbonate has been investigated as a photo-electrocatalyst for methanol electro-oxidation. researchgate.net Furthermore, hybrid catalysts combining nickel hydroxide with other metal carbonates, such as a Ni(OH)₂/MnCO₃ catalyst, have been developed for alkaline methanol oxidation. nih.gov While research on pure nickel carbonate hydroxide tetrahydrate for DMFCs is less extensive than for other nickel compounds like NiCo₂O₄, the promising results from related carbonate and hydroxide systems suggest its potential in this application. nih.govresearchgate.netnih.gov The development of non-precious metal catalysts is crucial for advancing DMFC technology. mdpi.com

Role as Precursors for Nickel-Based Catalysts

Nickel carbonate hydroxide serves as a valuable precursor in the synthesis of other functional nickel-based materials and catalysts. colab.wssigmaaldrich.com Its chemical composition and structure make it a suitable starting point for creating materials with tailored properties for various applications, including energy storage and catalysis. colab.ws

For example, nickel carbonate hydroxide can be used to synthesize nickel oxides or other complex nickel compounds through thermal decomposition. It is also a common precursor for creating catalytically active materials. In the context of the urea oxidation reaction (UOR), nickel hydroxide, often derived from carbonate hydroxide precursors, can be nitrided with ammonia (B1221849) to form highly active nickel nitride (Ni₃N) nanosheet arrays. mdpi.com More broadly, during electrocatalytic reactions like UOR and OER, the nickel carbonate hydroxide itself acts as a pre-catalyst, transforming in situ into the catalytically active NiOOH phase under oxidative potentials. nih.govmdpi.com This role as a precursor to the true active species is a fundamental aspect of its function in electrocatalysis.

Photocatalytic Hydrogen Evolution from Water Splitting

Metal carbonate hydroxides, including nickel carbonate hydroxide, are emerging as promising and environmentally friendly candidates for water splitting. researchgate.netgoogle.com The hierarchical mesoporous structure of nickel carbonate hydroxide hydrate (Ni₂(CO₃)(OH)₂·4H₂O), synthesized through a one-pot hydrothermal method, has demonstrated photocatalytic properties. researchgate.netgoogle.comnih.gov In its first application as a photocatalyst, this material achieved a hydrogen evolution reaction yield of approximately 10 μmol g⁻¹ h⁻¹ under white light irradiation. researchgate.netgoogle.comnih.gov This performance is attributed to the material's structural and morphological features, which are known to be critical for photocatalytic activities like hydrogen (H₂) evolution. google.com

The synthesis strategy is considered facile, and the resulting photocatalytic properties suggest that nickel carbonate hydroxide is a promising material for this application. researchgate.netgoogle.com The study of such nickel-based materials is part of a broader effort to develop efficient, cost-effective, and abundant catalysts for generating clean and renewable energy. researchgate.netrsc.org The development of nanoscale catalysts is particularly significant, as reducing the material's size can lead to a higher band gap energy, enabling more efficient visible light absorption. rsc.org

Table 1: Photocatalytic Hydrogen Evolution by Nickel Carbonate Hydroxide Use the slider to see different data points.

CatalystSynthesis MethodIrradiation SourceH₂ Evolution Rate (μmol g⁻¹ h⁻¹)Reference
Ni₂(CO₃)(OH)₂·4H₂OOne-pot hydrothermalWhite light (0.495 W)10 researchgate.netgoogle.com

Environmental Remediation Technologies

The unique surface chemistry of nickel carbonate hydroxide and its composites makes them valuable for environmental cleanup technologies, particularly for the removal of pollutants from water.

Nickel carbonate hydroxide has demonstrated significant potential for removing toxic heavy metal ions from aqueous solutions through ion-exchange mechanisms. rsc.org Research on sea urchin-like nickel carbonate hydroxide structures, synthesized via a surfactant-free solution method, has quantified its exchange capacities for several hazardous ions. rsc.org

The primary mechanism for the removal of cadmium (Cd(II)) and copper (Cu(II)) is ion exchange with the nickel ions in the material's crystal lattice. rsc.org For arsenic in the form of arsenate (As(V)), a novel ion-exchange mechanism involving the surface unidentate carbonate-like species has been proposed. rsc.org This process is particularly noteworthy as it occurs effectively without pH adjustment, which is a significant advantage for practical water treatment applications. rsc.org

Table 2: Heavy Metal Ion Exchange Capacities of Nickel Carbonate Hydroxide Use the slider to see different data points.

Heavy Metal IonpH ConditionMaximum Exchange Capacity (mg g⁻¹)Proposed MechanismReference
Cd(II)5.0120.5Ion-exchange with Ni²⁺ rsc.org
Cu(II)5.0109.3Ion-exchange with Ni²⁺ rsc.org
As(V)No adjustment49.6Ion-exchange with surface carbonate rsc.org

Electrocoagulation (EC) is an effective electrochemical method for treating wastewater containing nickel (Ni²⁺). rsc.orgwikipedia.orgresearchgate.net The process involves the in-situ generation of coagulants by the electro-oxidation of sacrificial anodes, typically made of iron (Fe) or aluminum (Al). rsc.orgrsc.org As the anodes dissolve, they form metal hydroxides that can remove pollutants through coagulation and precipitation. rsc.org

During the electrocoagulation of nickel-containing wastewater, the process leads to the precipitation of nickel hydroxide. rsc.org Studies have shown that this method can achieve high removal efficiencies. For instance, with an initial nickel concentration of 250 mg/L, removal efficiencies of over 81% have been observed. rsc.org The process is influenced by parameters such as current density, pH, and initial nickel concentration. rsc.orgresearchgate.netcapes.gov.br Furthermore, chemical precipitation using agents like sodium carbonate can be employed to precipitate nickel from solutions, forming basic nickel carbonate, which can then be processed to recover valuable materials like nickel oxide. wikipedia.org The electrocoagulation process is considered a promising, cost-effective, and environmentally friendly technique that generates minimal sludge compared to traditional chemical coagulation methods. researchgate.netrsc.orgresearchgate.net

Table 3: Nickel Removal Efficiency using Electrocoagulation Use the slider to see different data points.

Electrode MaterialInitial Ni²⁺ Conc. (mg/L)pHRemoval Efficiency (%)Reference
Iron/Aluminum250793.7 - 98.1 capes.gov.br
Aluminum2506~81.5 rsc.org
ZincNot specified9.299.9 wikipedia.orgnih.gov

To improve the efficiency and applicability of nickel-based materials in environmental remediation, researchers are developing novel composites with enhanced adsorption properties. By combining nickel carbonate hydroxide or nickel hydroxide with other materials, it is possible to create adsorbents with higher surface areas and more active sites for capturing pollutants.

One approach involves creating composites with porous structures like zeolitic imidazolate frameworks (ZIFs). A composite of nickel carbonate hydroxide and ZIF-67 (Ni₂CO₃(OH)₂@ZIF-67) has been synthesized, where the ZIF-67 acts as a host for the growth of the nickel compound, resulting in a unique urchin-like porous morphology. researchgate.net Another strategy is to encapsulate nickel hydroxide nanoparticles within a polymer matrix, such as polyacrylamide. nih.gov This Ni-polyacrylamide composite has shown promising results for the removal of dyes like methylene (B1212753) blue from wastewater, achieving an adsorption capacity of 14.3 mg g⁻¹. nih.gov The presence of both organic and inorganic functional groups in its structure contributes to its effectiveness. nih.gov Similarly, composites of nickel hydroxide with polystyrene have been developed and tested for the removal of iron (III) and methylene blue. researchgate.net These composite materials offer the potential for more robust and efficient water purification technologies.

Development of Composite Materials

The integration of nickel carbonate hydroxide and related compounds with other advanced materials, particularly carbon-based nanostructures, has led to the creation of novel composites with significant potential in various material science applications.

Hybrid materials combining nickel hydroxide or nickel carbonate hydroxide with carbon-based materials like reduced graphene oxide (rGO) and carbon nanotubes (CNTs) are being extensively explored, primarily for energy storage applications such as supercapacitors. These carbon materials are used to modify and improve the specific surface area, surface wettability, and electrical conductivity of the metal carbonate hydroxide.

In one study, a hybrid nanolayer of Ni-Co hydroxide and rGO was synthesized, demonstrating superior specific capacitance and cycling performance compared to the pure hydroxide. Another approach involves anchoring nickel hydroxide carbonate nanobelts onto rGO nanosheets. This composite exhibits a high specific capacitance of 1662.4 F/g, with the conductive rGO support accelerating electron transport and facilitating redox reactions. Similarly, hybrids of β-Ni(OH)₂ with CNTs have been synthesized, showing significantly higher electrical conductivity and gravimetric capacitance (724 Fg⁻¹) compared to pure nickel hydroxide. The synergistic effect between the high surface area and conductivity of the carbon materials and the electrochemical properties of the nickel compound is key to the enhanced performance of these composites.

Integration with Layered Double Hydroxides (LDH) for Enhanced Performance

The integration of nickel-containing compounds, often derived from precursors like nickel carbonate hydroxide, into Layered Double Hydroxide (LDH) structures has been a significant area of research, particularly for energy storage applications such as supercapacitors. LDHs are a class of 2D materials that can house various anions and cations between their layers, making them highly tunable.

Transition metal carbonate hydroxides, including nickel-based variants, are emerging as promising electrode materials for energy storage systems. researchgate.net The incorporation of nickel and other metals like cobalt into an LDH structure, often with carbonate ions present, creates materials with high theoretical specific capacitance. nih.govmedchemexpress.com The carbonate ions can influence the morphology of the LDH, causing nanosheet structures to bend and interconnect, which increases the contact area between the electrode and the electrolyte and enhances energy storage characteristics. nih.govmedchemexpress.com

Research on nickel-cobalt (NiCo) LDHs demonstrates the performance benefits of this integration. By varying synthesis parameters, the morphology and physicochemical properties of NiCo-carbonate layered double hydroxide (NiCo-CH) nanostructures can be tailored. researchgate.net These materials exhibit high capacitance and stability, which are critical for supercapacitor performance. For instance, NiCo-LDH nanocages prepared by a template etching method showed superior capacitance due to their unique hollow structures and the synergistic effects between nickel and cobalt. wikipedia.org

The following table summarizes the performance of various nickel-containing LDH materials in supercapacitor applications.

Electrode MaterialCurrent DensitySpecific Capacitance (F g⁻¹)Energy Density (W h kg⁻¹)Power Density (W kg⁻¹)Capacitance Retention
Ni, Co-LDH/CO₃-5%1 A g⁻¹197054.8374.980.8% after 10,000 cycles
NiCo-CH-1801 A g⁻¹76252150076.2% after 5000 cycles
Ni-Co-LDH (with NH₄F)2 A g⁻¹1445--99% retention up to 30 A g⁻¹
NiCo-LDH-1 Nanocages1 A g⁻¹167159.0935.787.1% after 10,000 cycles

This table presents data compiled from various research findings on nickel-containing Layered Double Hydroxides. researchgate.netnih.govwikipedia.orgchemicalbook.com

Ceramic-Metal Composites Incorporating Nickel Carbonate Hydroxide Tetrahydrate

Nickel carbonates are utilized in some ceramic applications, primarily as colorants in glazes. researchgate.net However, detailed research focusing specifically on the incorporation of nickel carbonate hydroxide tetrahydrate into advanced ceramic-metal composites (cermets) is not extensively covered in the available literature. The primary use of nickel carbonate in this field is as a precursor; upon heating (calcining), it decomposes to form nickel(II) oxide (NiO). researchgate.net This resulting nickel oxide is often the component that is most useful for catalysis and integration into other materials. researchgate.net

The use of basic nickel carbonate is noted in the production of ceramic glazes and as a precursor to catalysts. researchgate.net While not a direct application in a "ceramic-metal" composite in the structural sense, its role in forming nickel oxide, which can then be part of a composite material, is an indirect pathway for its use.

Noble Metal (e.g., Pt) Composites for Catalytic Applications

The combination of nickel carbonate hydroxide with noble metals, particularly platinum (Pt), has led to the development of highly effective catalysts for various electrochemical reactions. These composites leverage the synergistic effects between the nickel compound and the noble metal to enhance catalytic activity and durability.

A significant application is in the development of anode electrocatalysts for direct methanol fuel cells (DMFCs). bohrium.com Platinum-based catalysts in DMFCs often suffer from poisoning by carbon monoxide (CO), which reduces their efficiency and lifespan. bohrium.com To address this, researchers have fabricated a ternary hybrid catalyst consisting of Pt nanocrystals, ultrathin nanoflower-like nickel carbonate hydroxide (NiCH), and porous carbon. bohrium.com In this composite, the NiCH component plays a crucial role; its large surface area and abundance of defects facilitate the dissociation of water molecules to form hydroxyl (OH) adspecies. bohrium.com These OH groups then help in the oxidative removal of CO from adjacent Pt nanoparticles, significantly improving the catalyst's CO tolerance. bohrium.com

The electronic interactions within these composites are also key to their enhanced performance. Density functional theory (DFT) calculations have shown that electronic interactions between hydrogen atoms from the nickel carbonate hydroxide and the platinum cause a downshift in the d-band center of the Pt atoms. bohrium.com This shift facilitates the release of CO adsorbed on the platinum surface, further contributing to the catalyst's resistance to poisoning. bohrium.com

Similarly, hybrid structures of platinum and nickel hydroxide (often derived from carbonate precursors) have shown exceptional performance for the hydrogen evolution reaction (HER) in alkaline solutions. The nickel hydroxide component is an efficient promoter for cleaving water bonds, while platinum is effective at converting hydrogen intermediates into hydrogen gas. This bifunctional mechanism leads to a significant enhancement in catalytic activity compared to platinum alone.

The table below highlights the performance improvements in noble metal composites incorporating nickel compounds.

Catalyst CompositeApplicationKey Performance MetricFinding
Pt-Nickel Carbonate Hydroxide-CarbonDirect Methanol Fuel Cell (DMFC)StabilityRetains over 39% of initial activity after 5000 seconds. bohrium.com
Pt-Nickel Carbonate Hydroxide-CarbonDirect Methanol Fuel Cell (DMFC)CO TolerancePeak current reduced by only 25% after 8000 cycles. bohrium.com
Pt@2D-Ni(OH)₂Hydrogen Evolution Reaction (HER)Activity Enhancement5-fold improvement in catalytic activity compared to Pt alone.
Pt@2D-Ni(OH)₂Hydrogen Evolution Reaction (HER)Overpotential ReductionReduction of up to 130 mV in overpotential compared to Pt.

This table illustrates the catalytic enhancements achieved by combining platinum with nickel hydroxide and nickel carbonate hydroxide in different applications.

Future Research Directions and Emerging Paradigms for Nickel Carbonate Hydroxide Tetrahydrate

In-situ and Operando Characterization Techniques for Real-time Process Understanding

A significant frontier in the study of nickel carbonate hydroxide (B78521) tetrahydrate involves the use of in-situ and operando characterization techniques. These methods allow for the real-time observation of the material's structural and electronic changes as they occur during catalytic or electrochemical processes. This provides a dynamic understanding that is unattainable through conventional ex-situ analysis.

Future research will likely intensify the application of techniques such as:

In-situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): To monitor changes in the crystalline structure, phase transitions, and the local coordination environment of nickel atoms during synthesis, calcination, or electrochemical cycling.

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): This technique can be used to identify reaction intermediates and understand the role of surface species, such as hydroxyl groups, in catalytic reactions like methane (B114726) combustion. acs.org For instance, studies on related nickel hydroxide materials have used in-situ DRIFTS to elucidate the reaction pathway of methane catalytic combustion. acs.org

Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS): To probe the chemical valence states of surface elements under realistic reaction conditions, providing insights into the active sites and deactivation mechanisms. acs.org

By observing these changes in real-time, researchers can build a more accurate picture of reaction mechanisms and material degradation, leading to the development of more robust and efficient materials.

Tailoring Electronic and Surface Properties for Optimized Performance

The performance of nickel carbonate hydroxide tetrahydrate in applications like supercapacitors and catalysts is intrinsically linked to its electronic and surface properties. Future research will focus on precisely tailoring these characteristics to optimize performance.

Key strategies include:

Doping and Substitution: Introducing other metal cations (e.g., Cobalt, Manganese, Zinc) into the nickel carbonate hydroxide structure is a proven method to modify its electronic properties. researchgate.netrsc.org Density functional theory (DFT) calculations can guide the selection of dopants to enhance conductivity and create more active sites. nih.gov For example, Co-/Mn-substituted nickel hydroxides have demonstrated significantly higher electrochemical capacities. researchgate.net

Control of Hydrophilicity: The presence of carbonate groups enhances the wettability of the electrode surface, which is beneficial for electrochemical applications in aqueous electrolytes. nih.gov Further research into controlling the concentration and distribution of carbonate ions could optimize ion diffusion and charge transfer at the electrode-electrolyte interface.

Defect Engineering: Creating oxygen vacancies and other defects can alter the electronic structure and improve charge-transfer kinetics. The synthesis conditions, such as temperature and aging time, can be fine-tuned to control the density and type of defects.

The following table summarizes how different strategies can influence the properties of nickel-based hydroxide materials.

StrategyTargeted PropertyDesired OutcomeRelevant Application
Co/Mn Substitution Electronic StructureIncreased electrochemical capacitySupercapacitors
Carbonate Intercalation Surface WettabilityEnhanced ion diffusionElectrochemical Devices
Defect Engineering Charge-Transfer ResistanceReduced resistance, improved kineticsCatalysis, Supercapacitors

Rational Design of Multifunctional Materials Systems

The concept of "rational design" involves the deliberate, knowledge-based construction of materials with specific, predetermined properties and functionalities. researchgate.netnih.govchemrxiv.org For nickel carbonate hydroxide tetrahydrate, this means moving beyond the single material and creating complex, multifunctional systems.

Emerging paradigms in this area include:

Hierarchical Nanostructures: The synthesis of hierarchical structures, such as assemblies of 1D or 2D nanosheets, can create materials with a high surface-to-volume ratio, enhanced light harvesting, and abundant transport paths for reactants and ions. nih.govrsc.org These structures have shown promise in photocatalytic hydrogen evolution. nih.govrsc.org

Composites with Conductive Substrates: Growing nickel carbonate hydroxide nanostructures on conductive backbones like graphene or carbon cloth is a key strategy for improving performance in supercapacitors. researchgate.netnih.gov This approach not only ensures good electrical contact but also provides a robust mechanical framework. nih.gov

Hybrid Capacitors: Combining a nickel carbonate hydroxide-based positive electrode with a high-surface-area carbon negative electrode can create asymmetric supercapacitors with both high energy density and high power density. researchgate.netrsc.org

The design of these systems often relies on a synergistic interplay between experimental synthesis and computational modeling to predict and verify the performance of novel architectures. researchgate.net

Exploration of Novel Reaction Pathways and Mechanisms

A deeper understanding of the fundamental reaction pathways is crucial for developing next-generation applications. While its use in batteries and supercapacitors is established, future research will explore novel catalytic and photocatalytic reactions.

Key areas of investigation include:

Photocatalytic Hydrogen Evolution: Recent studies have shown that nickel carbonate hydroxide can act as a photocatalyst for splitting water to produce hydrogen. nih.govrsc.orgrsc.org The proposed mechanism involves the generation of electron-hole pairs upon light absorption, with the material's electronic structure being favorable for the reduction of protons to hydrogen. nih.gov

Catalytic Oxidation Reactions: Nickel-based materials are known to be active for various oxidation reactions, including the oxygen evolution reaction (OER) and alcohol oxidation. chemrxiv.org Future work will likely focus on elucidating the specific role of the carbonate and hydroxide groups in these reaction mechanisms when using nickel carbonate hydroxide tetrahydrate as the catalyst or precursor.

Synthesis Mechanisms: Understanding the growth mechanism during synthesis, such as the role of precursors like urea (B33335) in solvothermal methods, allows for better control over the final morphology and properties of the material. rsc.org

Detailed mechanistic studies, combining experimental results with theoretical calculations like DFT, will be instrumental in unlocking new catalytic applications and optimizing existing ones. nih.gov

Advanced Characterization of Interfacial Phenomena

The performance of nickel carbonate hydroxide tetrahydrate in any application is ultimately governed by phenomena occurring at its interfaces—be it with an electrolyte, a reactant gas, or a solid substrate. rsc.orgresearchgate.net Advanced characterization of these interfaces is therefore a critical area for future research.

Future directions will involve the application of sophisticated surface-sensitive and interfacial techniques, such as:

Vibrational Spectroscopy and Diffraction: Techniques like X-ray and neutron diffraction can provide molecular-level details about the structure and interactions of water, ions, and other molecules at the material's surface. rsc.org

High-Resolution Transmission Electron Microscopy (HRTEM): This allows for the direct visualization of the interface between nickel carbonate hydroxide and other materials in a composite, revealing details about crystal orientation and bonding. researchgate.netresearchgate.net

Advanced Spectroscopic Methods: Probing the interfacial ordering of molecules can reveal how the surface influences the local environment, which is crucial for understanding phenomena like ion adsorption in supercapacitors or reactant activation in catalysis. nih.gov

Scalable Synthesis and Manufacturing of Advanced Forms

For any promising material to make a real-world impact, its synthesis must be scalable, cost-effective, and reproducible. While many lab-scale synthesis methods for nickel carbonate hydroxide tetrahydrate exist, a key future direction is the development of processes suitable for large-scale manufacturing.

Research in this area will focus on:

Optimizing Existing Methods: Hydrothermal and solvothermal routes are often described as "one-pot" or "facile" methods, suggesting good potential for scaling up. nih.govrsc.org Future work will involve optimizing parameters like precursor concentration, temperature, and reaction time for large-batch production while maintaining control over the material's morphology and phase purity.

Exploring Novel Synthesis Routes: The development of very simple and direct synthesis strategies, such as the manual grinding method reported for related nickel hydroxides, could offer low-cost and easily scalable alternatives to solvent-based methods. acs.org

Continuous Manufacturing Processes: Moving from batch synthesis to continuous flow reactors could offer better control over product quality and significantly increase production volume.

The successful transition from laboratory discovery to industrial application will depend heavily on innovations in chemical engineering and manufacturing science to produce advanced forms of nickel carbonate hydroxide tetrahydrate in large quantities.

Q & A

Basic Research Questions

Q. What synthesis methods are recommended for preparing high-purity nickel carbonate hydroxide tetrahydrate, and how do reaction parameters influence product quality?

  • Methodological Answer : The compound is typically synthesized via wet chemical co-precipitation. Key parameters include pH (optimized between 8–10), temperature (20–40°C), and molar ratios of Ni²⁺/CO₃²⁻/NH₃. For example, ammonia acts as a complexing agent to stabilize intermediates during precipitation . Adjusting cobalt doping levels (in bimetallic analogs) can alter crystallinity and defect density . Post-synthesis washing with deionized water and ethanol minimizes impurities.

Q. Which characterization techniques are critical for confirming the structural integrity of nickel carbonate hydroxide tetrahydrate?

  • Methodological Answer :

  • X-ray diffraction (XRD) with Rietveld refinement resolves crystallographic parameters and identifies secondary phases. Synchrotron XRD enhances resolution for nanostructured samples .
  • FTIR spectroscopy verifies carbonate (CO₃²⁻) and hydroxide (OH⁻) functional groups. Peaks at ~1,380 cm⁻¹ (asymmetric CO₃²⁻ stretch) and ~3,400 cm⁻¹ (OH⁻ stretching) are diagnostic .
  • Thermogravimetric analysis (TGA) quantifies hydration levels (tetrahydrate vs. anhydrous forms) by tracking mass loss at 100–200°C (water) and 300–400°C (CO₂ release) .

Q. What are the primary research applications of nickel carbonate hydroxide tetrahydrate beyond industrial uses?

  • Methodological Answer : In academic settings, it serves as:

  • A precursor for nickel oxide catalysts (e.g., methane reforming), where calcination at 400–600°C generates porous NiO .
  • An electrode material for supercapacitors , leveraging its pseudocapacitive behavior via redox transitions (Ni²⁺ ↔ Ni³⁺) in alkaline electrolytes .

Advanced Research Questions

Q. How can electronic structure analysis resolve controversies in the oxidation states of nickel in this compound?

  • Methodological Answer :

  • X-ray absorption spectroscopy (XAS) at Ni K- and L-edges distinguishes oxidation states (Ni²⁺ vs. Ni³⁺) and ligand field splitting (LFS). For example, Ni L₃-edge spectra reveal a mixed spin state (high-spin Ni²⁺ and low-spin Ni³⁺) in hydrated phases .
  • Electron paramagnetic resonance (EPR) detects unpaired electrons in paramagnetic Ni³⁺ species, aiding in quantifying redox-active sites .

Q. What experimental designs are effective for studying dissolution kinetics of nickel carbonate hydroxide tetrahydrate in aqueous systems?

  • Methodological Answer : Use temperature-controlled batch reactors (20–40°C) with in-situ pH monitoring. Dissolution in ammonia-carbonate solutions follows a two-step mechanism:

Formation of [Ni(H₂O)ₓ(OH)₂] intermediates (particle size <5 µm).

Ligand-assisted dissolution via NH₃ coordination, modeled using pseudo-first-order kinetics. Rate constants (k₁, k₂) and activation energy (Eₐ) are derived from Arrhenius plots .

Q. How do oxygen vacancies and spin states influence the electrochemical performance of nickel carbonate hydroxide tetrahydrate?

  • Methodological Answer : Oxygen vacancies at Ni sites enhance conductivity by creating defect states near the Fermi level. Low-spin Co³⁺ (in bimetallic analogs) stabilizes the structure, while mixed-spin Ni²⁺/Ni³⁺ enables redox activity. These properties are probed via X-ray photoelectron spectroscopy (XPS) for O 1s vacancy quantification and magnetic susceptibility measurements for spin-state analysis .

Q. What strategies address discrepancies in reported crystal structures of nickel carbonate hydroxide hydrates?

  • Methodological Answer :

  • Rietveld refinement of XRD data identifies phase mixtures (e.g., α-Ni(OH)₂ vs. β-NiCO₃).
  • Pair distribution function (PDF) analysis of total scattering data resolves local structural distortions, such as octahedral tilting in high-Ni-content samples .
  • Density functional theory (DFT) simulations validate experimental lattice parameters and predict thermodynamic stability of competing phases.

Methodological Considerations

  • Avoiding Commercial Bias : Synthesis protocols should prioritize lab-scale reproducibility over industrial scalability. For example, ammonia-mediated precipitation is preferred over large-scale salt roasting .
  • Data Contradictions : Cross-validate structural data using complementary techniques (e.g., XRD + XAS + DFT) to mitigate literature inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.